Pyridostatin Trihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C31H35Cl3N8O5 |
|---|---|
Molecular Weight |
706.0 g/mol |
IUPAC Name |
4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;trihydrochloride |
InChI |
InChI=1S/C31H32N8O5.3ClH/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;;;/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);3*1H |
InChI Key |
XTQGEKUFIQTXHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.Cl.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Overview of a Potent Tool in Cancer Biology and Drug Discovery
Pyridostatin Trihydrochloride has emerged as a significant small molecule in chemical biology and cancer research, primarily due to its role as a potent and selective stabilizer of G-quadruplex (G4) DNA and RNA structures.[1][2] These non-canonical secondary structures, formed in guanine-rich nucleic acid sequences, are implicated in a variety of crucial cellular processes, including telomere maintenance, gene regulation, and DNA replication.[3][4] By binding to and stabilizing G4s, Pyridostatin induces a cascade of cellular events, including DNA damage and cell cycle arrest, making it a valuable tool for studying G4 biology and a promising candidate for anticancer therapeutic strategies.[5][6] This in-depth technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in this compound.
SEO-Driven, Long-Tail Keywords for Scientific Researchers
For researchers seeking specific information on this compound, a targeted approach to search queries is essential. The following long-tail keywords are designed to yield precise and relevant results within the scientific literature and online databases:
-
This compound mechanism of action in BRCA1/2 deficient tumors
-
experimental protocols for Pyridostatin treatment in cancer cell lines
-
This compound effect on SRC proto-oncogene expression
-
G-quadruplex stabilization assays using this compound
-
Pyridostatin-induced DNA damage response and cell cycle arrest
-
in vitro cytotoxicity of Pyridostatin analogues in human cancer cells
-
Chromatin Immunoprecipitation sequencing (ChIP-Seq) for Pyridostatin targets
-
This compound impact on telomere dysfunction and senescence
-
synthesis and chemical properties of Pyridostatin and its derivatives
-
Pyridostatin as a chemical probe for G-quadruplex biology
-
off-target effects of this compound in cellular models
-
therapeutic applications of G-quadruplex ligands in oncology
-
This compound modulation of the p53 signaling pathway
-
synergistic effects of Pyridostatin with DNA-PKcs inhibitors
-
Pyridostatin-mediated activation of cGAS/STING pathway in cancer
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and effects of this compound, compiled from various studies.
Table 1: Binding Affinity and Cellular Potency
| Parameter | Value | Cell Line/Condition | Reference |
| Kd (G-quadruplex) | 490 nM | In vitro | [1] |
| IC50 (MRC5) | 5.38 µM | Human fetal lung fibroblast | [1] |
| IC50 (HT1080) | 0.2 - 0.5 µM (for analogue 9) | Human fibrosarcoma | [7] |
| IC50 (HeLa) | Varies by analogue | Human cervical cancer | [7] |
| IC50 (U2OS) | Varies by analogue | Human osteosarcoma | [7] |
Table 2: Cellular and Molecular Effects
| Effect | Concentration | Time | Cell Line/System | Key Findings | Reference |
| Cell Cycle Arrest (G2 phase) | 10 µM | 48 hours | Over 60 cancer cell lines | Predominant accumulation in the G2 phase. | [1] |
| Downregulation of SRC protein | Not specified | 24 hours | MRC5-SV40 cells | ~60% reduction in SRC protein levels. | [6] |
| Downregulation of BRCA1 protein | 1-5 µM | Overnight | Cultured primary neurons | Transcriptional downregulation of BRCA1. | [1] |
| Induction of DNA DSBs | 1 µM | Overnight | Cultured primary neurons | Formation of DNA double-strand breaks. | [8] |
| Downregulation of SUB1 | Not specified | Not specified | HeLa cells | 4.76-fold downregulation. | [9] |
Key Signaling Pathways and Experimental Workflows
This compound's mechanism of action involves the perturbation of several critical cellular signaling pathways, primarily stemming from its ability to induce DNA damage through the stabilization of G-quadruplex structures.
Pyridostatin-Induced DNA Damage Response
Upon stabilization of G-quadruplexes by Pyridostatin, cellular processes such as DNA replication and transcription are stalled, leading to the formation of DNA double-strand breaks (DSBs).[10] This damage activates the DNA Damage Response (DDR) pathway. A key marker of DSBs is the phosphorylation of the histone variant H2AX to form γH2AX.[6] This event initiates a signaling cascade involving the recruitment of DNA repair proteins. In BRCA1/2-deficient cancer cells, which are already compromised in their ability to repair DSBs through homologous recombination, the damage inflicted by Pyridostatin is particularly cytotoxic.[11][12] This synthetic lethal interaction makes Pyridostatin a promising therapeutic agent for such cancers.[13]
Caption: Pyridostatin-induced DNA damage response pathway.
Regulation of SRC Proto-Oncogene
Pyridostatin has been shown to target gene bodies that contain clusters of sequences with a high potential for G-quadruplex formation.[6] One of the key targets identified is the proto-oncogene SRC. By stabilizing G-quadruplexes within the SRC gene, Pyridostatin leads to a significant reduction in both SRC mRNA and protein levels.[6][14] Since SRC is a non-receptor tyrosine kinase involved in cell motility and invasion, its downregulation by Pyridostatin can inhibit cancer cell migration.[6]
Caption: Regulation of SRC proto-oncogene by Pyridostatin.
Experimental Workflow: Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
To identify the genomic targets of Pyridostatin-induced DNA damage, Chromatin Immunoprecipitation Sequencing (ChIP-Seq) is a powerful technique. This workflow allows for the genome-wide mapping of protein-DNA interactions, in this case, the localization of the DNA damage marker γH2AX.
Caption: ChIP-Seq workflow for identifying Pyridostatin targets.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized protocols for key experiments involving this compound, based on methodologies described in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT or similar)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Pyridostatin. Include a vehicle control (e.g., DMSO or water).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Immunofluorescence for γH2AX Foci
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with the desired concentration of this compound for the specified duration.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the coverslips with a primary antibody against γH2AX diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBST. Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the coverslips three times with PBST. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Western Blotting for Protein Expression
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-SRC, anti-BRCA1, or anti-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
This technical guide provides a solid foundation for researchers interested in utilizing this compound as a tool to investigate the roles of G-quadruplexes in cellular processes and as a potential therapeutic agent. The provided keywords, data summaries, pathway diagrams, and experimental protocols are intended to facilitate further research and drug discovery efforts in this exciting field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. DNA G-Quadruplexes as Targets for Natural Product Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA G-quadruplex-stabilizing metal complexes as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Pyridostatin hydrochloride (EVT-2917796) [evitachem.com]
- 6. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons | Aging [aging-us.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. medkoo.com [medkoo.com]
- 11. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. axonmedchem.com [axonmedchem.com]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a foundational and exploratory overview of the mechanistic target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of this pathway is implicated in a host of human diseases, including cancer, diabetes, and neurodegenerative disorders, making it a prime target for therapeutic intervention. This document outlines the core components of the mTOR pathway, details a key experimental protocol for its investigation, presents quantitative data from a relevant study, and proposes a logical workflow for the preclinical assessment of mTOR inhibitors.
The PI3K/Akt/mTOR Signaling Network
The mTOR protein kinase is a central node in a complex signaling network that integrates extracellular and intracellular signals to control cellular functions. It exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). A primary upstream activator of mTOR is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[1]
Activation of this pathway is often initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This triggers the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[2][3] Akt is then activated through a dual phosphorylation mechanism, a key step being phosphorylation by mTORC2.[2][3]
Once activated, Akt can phosphorylate and inhibit the tuberous sclerosis complex (TSC), a negative regulator of mTORC1.[1] This inhibition allows for the activation of mTORC1, which in turn phosphorylates downstream effectors like p70 ribosomal S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell growth.[4]
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Experimental Protocols: Western Blotting for mTOR Pathway Analysis
A cornerstone technique for studying the mTOR pathway is Western blotting, which allows for the detection and quantification of specific proteins within a sample. This method is crucial for assessing the activation state of key pathway components through the analysis of their phosphorylation status.
Detailed Methodology for Western Blotting:
-
Protein Extraction:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the total protein concentration of each sample using a bicinchoninic acid (BCA) protein assay.[5] This ensures equal loading of protein for each sample.
-
-
Gel Electrophoresis:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Electrotransfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with a solution of 5% non-fat dried milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the membrane multiple times with TBST to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[5]
-
-
Detection:
-
Wash the membrane again with TBST to remove unbound secondary antibodies.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. The expression levels of target proteins are often normalized to a loading control protein, such as GAPDH or β-actin, to ensure accurate comparisons between samples.
-
Quantitative Data Presentation
The following table summarizes quantitative data from a study investigating the differential expression of key mTOR pathway proteins in trastuzumab-sensitive (T-S) and trastuzumab-resistant (T-R) cancer cells.[6] The data, obtained through mass spectrometry, highlights the upregulation of several mTOR pathway components in the resistant cells, suggesting a role for mTOR signaling in the development of drug resistance.[6]
| Protein | T-S Cells (Mean Abundance ± SEM) | T-R Cells (Mean Abundance ± SEM) | Fold Change (T-R / T-S) |
| mTOR | 1.00 ± 0.05 | 1.52 ± 0.08 | 1.52 |
| AKT | 1.00 ± 0.06 | 1.45 ± 0.07 | 1.45 |
| RPS6KB1 (S6K1) | 1.00 ± 0.04 | 1.68 ± 0.09 | 1.68 |
| AKT1S1 (PRAS40) | 1.00 ± 0.07 | 0.65 ± 0.05 | 0.65 |
| MLST8 (GβL) | 1.00 ± 0.03 | 1.33 ± 0.06 | 1.33 |
| RPS6KA1 | 1.00 ± 0.05 | 1.41 ± 0.07 | 1.41 |
Data is normalized to the mean abundance in T-S cells. Source: Adapted from "Quantitative proteomics profiling reveals activation of mTOR pathway in trastuzumab resistance"[6]
Experimental Workflow for Investigating mTOR Inhibitors
The discovery and preclinical evaluation of novel mTOR inhibitors is a critical area of drug development. A logical in vitro experimental workflow is essential to characterize the efficacy and mechanism of action of potential therapeutic compounds.
Caption: Workflow for mTOR Inhibitor Evaluation.
This workflow begins with the identification of a candidate mTOR inhibitor. The initial step is to confirm direct target engagement through an in vitro mTOR kinase assay.[7] Subsequently, the compound's effect on cell viability and proliferation is assessed in relevant cancer cell lines. To elucidate the mechanism of action, Western blotting is employed to determine the inhibitor's effect on the phosphorylation of key mTOR pathway proteins. Further downstream cellular consequences, such as cell cycle arrest and induction of apoptosis, are investigated using flow cytometry-based assays. The collective data from these experiments inform the lead optimization process for developing more potent and specific mTOR-targeted therapies.
References
- 1. onclive.com [onclive.com]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 4. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 6. Quantitative proteomics profiling reveals activation of mTOR pathway in trastuzumab resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of G-Quadruplex Stabilization by Pyridostatin Trihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These four-stranded structures are implicated in a variety of cellular processes, including telomere maintenance, gene regulation, and DNA replication. The stabilization of G-quadruplexes has emerged as a promising strategy in cancer therapy, as it can lead to telomere dysfunction and cell cycle arrest in cancer cells. Pyridostatin (PDS) and its trihydrochloride salt are potent and selective G-quadruplex stabilizing ligands. This technical guide provides a comprehensive overview of the mechanism of action of Pyridostatin, detailing its binding thermodynamics, the molecular basis of the interaction, and the downstream cellular consequences. Furthermore, it outlines key experimental protocols for studying this interaction and presents a logical workflow for the characterization of G-quadruplex stabilizing agents.
Molecular Mechanism of G-Quadruplex Stabilization
Pyridostatin stabilizes G-quadruplex structures through a combination of specific molecular interactions. The planar aromatic core of the Pyridostatin molecule facilitates π-π stacking interactions with the G-tetrads, the hallmark of the G-quadruplex structure.[1][2] This interaction is a primary contributor to the binding affinity.
In addition to π-π stacking, the interaction is further strengthened by hydrogen bonds and electrostatic interactions.[2] The amide linkers in the Pyridostatin molecule can form hydrogen bonds with the phosphate backbone of the G-quadruplex.[2] The positively charged side chains of Pyridostatin engage in electrostatic interactions with the negatively charged phosphate backbone, enhancing the overall stability of the complex.[2] This multi-faceted binding mode confers high affinity and selectivity of Pyridostatin for G-quadruplex structures over duplex DNA.
Quantitative Analysis of Pyridostatin-G-Quadruplex Interaction
The binding of Pyridostatin to G-quadruplex DNA has been quantified using various biophysical techniques. The key parameters include the dissociation constant (Kd), which indicates the binding affinity, and the change in melting temperature (ΔTm), which reflects the degree of stabilization.
| G-Quadruplex Sequence | Ligand | Technique | Dissociation Constant (Kd) | ΔTm (°C) | Reference(s) |
| Human Telomeric | Pyridostatin | Laser Tweezers | 490 ± 80 nM | ~35 | [3] |
| c-MYC Promoter | Pyridostatin | ITC | - | - | [4] |
| Human Telomeric RNA | Pyridostatin | 19F NMR | - | >90 | [5] |
Table 1: Binding Affinity and Thermal Stabilization Data for Pyridostatin with Various G-Quadruplexes. Note: "-" indicates that the specific quantitative data was not provided in the cited source, although the interaction was characterized.
| G-Quadruplex Sequence | Ligand | Technique | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (N) | Reference(s) |
| c-MYC Promoter | Pyridostatin | ITC | Favorable | Favorable | - | 2:1 | [4] |
Table 2: Thermodynamic Parameters of Pyridostatin Binding to the c-MYC G-Quadruplex. Note: Specific numerical values for thermodynamic parameters were not detailed in the available literature, but the interaction was characterized as having favorable enthalpic and entropic contributions.[4]
Cellular Consequences of G-Quadruplex Stabilization by Pyridostatin
The stabilization of G-quadruplexes by Pyridostatin triggers a cascade of cellular events, primarily centered around the induction of a DNA damage response (DDR).[1][6] By stabilizing G-quadruplex structures, Pyridostatin creates obstacles for DNA replication and transcription machinery, leading to replication fork stalling and the formation of DNA double-strand breaks (DSBs).[6][7]
The presence of DSBs activates the DDR pathway, characterized by the phosphorylation of the histone variant H2AX to form γH2AX, a well-established marker of DNA damage.[1] This is followed by the recruitment and activation of apical kinases such as ATM (Ataxia Telangiectasia Mutated) and DNA-PKcs (DNA-dependent Protein Kinase, catalytic subunit), which in turn phosphorylate a host of downstream effector proteins, including the checkpoint kinase Chk1.[1] The activation of this signaling cascade ultimately leads to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[1] If the damage is too extensive, it can lead to the induction of apoptosis.
Furthermore, Pyridostatin-mediated G-quadruplex stabilization has been shown to downregulate the expression of key genes involved in DNA repair and cell signaling, such as BRCA1 and the proto-oncogene SRC.[8] More recent studies have also implicated the p53 signaling pathway and the upregulation of the E3 ubiquitin ligase Pirh2 in the cellular response to Pyridostatin.
Experimental Methodologies
A variety of biophysical and biochemical techniques are employed to characterize the interaction between Pyridostatin and G-quadruplexes.[9][10]
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This high-throughput assay is used to determine the thermal stabilization of a G-quadruplex upon ligand binding.[8][11]
-
Principle: A G-quadruplex-forming oligonucleotide is dually labeled with a FRET donor (e.g., FAM) and acceptor (e.g., TAMRA) at its termini. In the folded G-quadruplex conformation, the donor and acceptor are in close proximity, resulting in efficient FRET. Upon thermal denaturation, the oligonucleotide unfolds, increasing the distance between the fluorophores and decreasing FRET efficiency. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. The increase in Tm (ΔTm) in the presence of a ligand indicates stabilization.
-
Protocol Outline:
-
Prepare solutions of the dually labeled G-quadruplex oligonucleotide in a suitable buffer (e.g., potassium phosphate buffer).
-
Add Pyridostatin or a control to the oligonucleotide solution.
-
Monitor the fluorescence of the donor fluorophore as the temperature is gradually increased in a real-time PCR machine or a dedicated thermal cycler with fluorescence detection.
-
Plot the normalized fluorescence intensity against temperature to obtain a melting curve.
-
Determine the Tm from the melting curve and calculate the ΔTm.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the complete thermodynamic characterization of the binding interaction.[4][12][13]
-
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (Pyridostatin) is titrated into a solution containing the G-quadruplex. The heat change upon each injection is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Protocol Outline:
-
Prepare solutions of the G-quadruplex and Pyridostatin in the same buffer, ensuring accurate concentration determination.
-
Load the G-quadruplex solution into the sample cell and the Pyridostatin solution into the injection syringe of the ITC instrument.
-
Perform a series of injections of the ligand into the sample cell while monitoring the heat change.
-
Integrate the heat-rate data to obtain the heat change per injection.
-
Fit the binding isotherm to a suitable binding model to extract the thermodynamic parameters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about the G-quadruplex and its complex with Pyridostatin in solution.[5][14][15]
-
Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical shifts of protons in the G-quadruplex, particularly the imino protons involved in Hoogsteen base pairing, are sensitive to the local chemical environment and change upon ligand binding. These changes can be used to map the binding site and determine the structure of the complex.
-
Protocol Outline:
-
Prepare a concentrated solution of the G-quadruplex in a suitable buffer containing D2O.
-
Acquire a 1D 1H NMR spectrum of the free G-quadruplex.
-
Titrate the G-quadruplex solution with increasing concentrations of Pyridostatin, acquiring a spectrum at each titration point.
-
Monitor the changes in chemical shifts and line broadening of the G-quadruplex protons to identify the binding site and determine the binding affinity.
-
For detailed structural analysis, 2D NMR experiments such as NOESY and TOCSY can be performed on the complex.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time analysis of binding kinetics and affinity.
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. A G-quadruplex oligonucleotide is immobilized on the sensor chip, and a solution of Pyridostatin is flowed over the surface. The binding of Pyridostatin to the immobilized G-quadruplex causes a change in the refractive index, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Protocol Outline:
-
Immobilize a biotinylated G-quadruplex oligonucleotide onto a streptavidin-coated sensor chip.
-
Flow a series of concentrations of Pyridostatin over the sensor surface and monitor the SPR response.
-
After each association phase, flow buffer over the surface to monitor the dissociation phase.
-
Regenerate the sensor surface to remove the bound ligand.
-
Fit the sensorgrams to a suitable kinetic model to determine the binding parameters.
-
Experimental and Logical Workflow
The characterization of a G-quadruplex stabilizing ligand like Pyridostatin typically follows a logical progression of experiments to build a comprehensive understanding of its mechanism of action.
Conclusion
Pyridostatin Trihydrochloride is a well-characterized G-quadruplex stabilizing agent with a clear mechanism of action. Its ability to selectively bind and stabilize G-quadruplex structures through a combination of π-π stacking, hydrogen bonding, and electrostatic interactions leads to the induction of a robust DNA damage response, ultimately resulting in cell cycle arrest and potential apoptosis in cancer cells. The comprehensive biophysical and cellular characterization of Pyridostatin provides a valuable framework for the development of new and more potent G-quadruplex-targeted therapeutics. The experimental methodologies and workflow outlined in this guide serve as a foundational resource for researchers in the field of drug discovery and chemical biology.
References
- 1. pnas.org [pnas.org]
- 2. Structural Basis of Pyridostatin and Its Derivatives Specifically Binding to G-Quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. G-quadruplex inducer/stabilizer pyridostatin targets SUB1 to promote cytotoxicity of a transplatinum complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. novaresearch.unl.pt [novaresearch.unl.pt]
- 11. researchgate.net [researchgate.net]
- 12. Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Characterization of Pyridostatin Trihydrochloride Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridostatin Trihydrochloride (PDS) is a synthetic small molecule that has garnered significant attention in the field of nucleic acid recognition and cancer therapeutics. It is a selective G-quadruplex (G4) binder, demonstrating a high affinity for these non-canonical DNA and RNA structures.[1][2][3] G-quadruplexes are four-stranded secondary structures formed in guanine-rich sequences, which are prevalent in telomeres and oncogene promoter regions.[1] The stabilization of these structures by ligands like Pyridostatin can interfere with key cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4] This technical guide provides a comprehensive overview of the biophysical techniques employed to characterize the binding of Pyridostatin to G-quadruplexes, offering detailed experimental protocols and a summary of quantitative binding data.
Quantitative Binding Data
The interaction between Pyridostatin and G-quadruplexes has been quantified by various biophysical methods, providing insights into the affinity, stoichiometry, and thermodynamics of the binding event. A summary of the key quantitative data is presented below.
| Parameter | Value | Method | G-Quadruplex Target | Reference |
| Dissociation Constant (Kd) | 490 ± 80 nM | Laser Tweezers | Human Telomeric | [5] |
| Stoichiometry (PDS:G4) | ~2:1 | Circular Dichroism | c-MYC | [4] |
| Stoichiometry (PDS:G4) | at least 1:1 | NMR Spectroscopy | G-quadruplex motifs | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible biophysical characterization of Pyridostatin-G4 interactions. The following sections outline the protocols for key experimental techniques.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism is a widely used technique to study the conformational changes in nucleic acids upon ligand binding. The characteristic CD spectrum of a G-quadruplex can be monitored to observe the effects of Pyridostatin binding.[4][6]
Objective: To determine the stoichiometry of Pyridostatin binding to a G-quadruplex and observe any conformational changes.
Materials:
-
Lyophilized G-quadruplex-forming oligonucleotide (e.g., c-MYC promoter sequence)
-
This compound
-
Annealing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.2)
-
Nuclease-free water
-
Quartz cuvette with a 1 cm path length
Protocol:
-
Oligonucleotide Preparation: Dissolve the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 100 µM. Verify the concentration using UV-Vis spectroscopy by measuring the absorbance at 260 nm.[4]
-
Annealing: Dilute the oligonucleotide stock solution to a final concentration of 4 µM in the annealing buffer. Heat the solution to 95°C for 5 minutes and then allow it to slowly cool to room temperature overnight to ensure proper folding of the G-quadruplex structure.[7][8]
-
Pyridostatin Preparation: Prepare a stock solution of this compound in nuclease-free water.
-
CD Titration:
-
Record the CD spectrum of the annealed G-quadruplex solution from 220 nm to 320 nm. The characteristic parallel G-quadruplex structure will show a positive peak around 260 nm and a negative peak around 240 nm.[4][7]
-
Perform a stepwise titration by adding increasing molar equivalents of Pyridostatin (e.g., 0.5, 1.0, 1.5, 2.0, 2.5, etc.) to the G-quadruplex solution.
-
After each addition, allow the solution to equilibrate for at least 60 minutes at 37°C before recording the CD spectrum.[7]
-
-
Data Analysis: Monitor the changes in the CD signal at 260 nm. Plot the change in CD signal against the molar ratio of Pyridostatin to G-quadruplex. The point at which the signal saturates indicates the binding stoichiometry.[4]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding, including the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Objective: To determine the complete thermodynamic profile of Pyridostatin binding to a G-quadruplex.
Materials:
-
Folded G-quadruplex oligonucleotide solution (as prepared for CD)
-
This compound solution
-
ITC buffer (matching the annealing buffer)
-
Isothermal Titration Calorimeter
Protocol:
-
Sample Preparation: Prepare the G-quadruplex solution at a concentration of approximately 10-20 µM in the ITC buffer. Prepare the Pyridostatin solution at a concentration 10-20 times higher than the G-quadruplex concentration in the same buffer. Degas both solutions before use.
-
ITC Experiment:
-
Load the G-quadruplex solution into the sample cell of the calorimeter.
-
Load the Pyridostatin solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the Pyridostatin solution into the sample cell.
-
-
Data Analysis: The raw data will show heat changes upon each injection. Integrate the peaks to obtain the heat change per mole of injectant. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site or two-site binding model) to determine the Kd, n, ΔH, and ΔS.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
FRET melting assays are used to assess the thermal stability of G-quadruplexes in the presence and absence of a ligand. An increase in the melting temperature (Tm) upon ligand binding indicates stabilization of the G-quadruplex structure.
Objective: To evaluate the ability of Pyridostatin to stabilize G-quadruplex structures.
Materials:
-
Dual-labeled G-quadruplex-forming oligonucleotide (e.g., with FAM as the donor and TAMRA as the acceptor fluorophore at the 5' and 3' ends, respectively).[9]
-
This compound
-
Assay buffer (e.g., 10 mM potassium phosphate buffer).[9]
-
Real-time PCR instrument or a fluorometer with temperature control.
Protocol:
-
Oligonucleotide Preparation: Prepare a 1 µM solution of the dual-labeled oligonucleotide in the assay buffer. Anneal the oligonucleotide by heating to 90°C for 2 minutes and then cooling to room temperature overnight.[9]
-
Sample Preparation: Prepare samples containing the annealed oligonucleotide with and without Pyridostatin (e.g., at a 1:5 DNA to ligand ratio).[9]
-
FRET Melting:
-
Place the samples in the instrument.
-
Set the excitation wavelength for the donor (e.g., 492 nm for FAM) and the detection wavelength for the donor's emission (e.g., 522 nm for FAM).[9]
-
Increase the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/min).
-
Record the fluorescence intensity at each temperature point.
-
-
Data Analysis: Plot the normalized fluorescence intensity against temperature. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. Determine the Tm for the G-quadruplex alone and in the presence of Pyridostatin. The difference in Tm (ΔTm) indicates the degree of stabilization by the ligand.
Mechanism of Action and Cellular Effects
Pyridostatin exerts its biological effects by binding to and stabilizing G-quadruplex structures within the cell. This interaction can disrupt critical cellular processes. The proposed mechanism of action involves the rigid aromatic core of Pyridostatin stacking on the planar G-tetrads, while its flexible side chains interact with the grooves and loops of the G-quadruplex through electrostatic and hydrogen bonding interactions.[3] This high-affinity binding stabilizes the G-quadruplex, which can lead to the stalling of polymerases during DNA replication and transcription.[10] In the context of telomeres, the stabilization of G-quadruplexes by Pyridostatin can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells.[5] This interference with telomere maintenance can trigger a DNA damage response, leading to cellular senescence or apoptosis.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. Structural Basis of Pyridostatin and Its Derivatives Specifically Binding to G-Quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 5. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Exploring the G-quadruplex binding and unwinding activity of the bacterial FeS helicase DinG - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common G-Quadruplex Binding Agents Found to Interact With i-Motif-Forming DNA: Unexpected Multi-Target-Directed Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental approaches to identify cellular G-quadruplex structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pyridostatin Trihydrochloride in Telomere Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Pyridostatin Trihydrochloride (PDS), a potent G-quadruplex stabilizing agent, and its multifaceted role in inducing telomere dysfunction. This document details the mechanism of action of PDS, its impact on cellular pathways, and the experimental methodologies used to characterize its effects.
Core Mechanism of Action: G-Quadruplex Stabilization
Pyridostatin's primary mechanism of action is its high-affinity binding to and stabilization of G-quadruplex (G4) structures. G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are notably present in human telomeres. By stabilizing these structures, Pyridostatin effectively creates a molecular roadblock that disrupts normal telomere maintenance and function.
The interaction between Pyridostatin and G-quadruplexes is highly specific, with a significantly lower affinity for double-stranded DNA. This selectivity is crucial for its targeted effect on G4-rich regions like telomeres. The stabilization of telomeric G-quadruplexes by Pyridostatin has been shown to interfere with the binding of essential telomere-associated proteins, such as Protection of Telomeres 1 (POT1), leading to telomere uncapping.
Quantitative Data on Pyridostatin's Activity
The following tables summarize key quantitative data regarding the bioactivity of Pyridostatin.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 490 ± 80 nM | Single-Molecule Laser Tweezers |
Table 1: Binding Affinity of Pyridostatin for Telomeric G-Quadruplexes. This table shows the dissociation constant (Kd) of Pyridostatin, indicating a strong binding affinity to G-quadruplex structures.
| Cell Line | IC50 Value (µM) | Assay Duration | Reference |
| MRC5 | 5.38 | 72 hours | |
| HeLa | Not specified, but cytotoxic effects observed | 24 hours | |
| U2OS (ALT) | ~1.4 (for RHPS4, a similar G4 ligand) | 120 hours | |
| SAOS-2 (ALT) | ~1.6 (for RHPS4, a similar G4 ligand) | 120 hours | |
| HOS (Telomerase+) | ~1.2 (for RHPS4, a similar G4 ligand) | 120 hours |
Table 2: Cytotoxicity (IC50) of Pyridostatin and a related G4-Ligand in Various Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of Pyridostatin in a normal human fibroblast cell line (MRC5) and provides context with a similar G4-ligand in osteosarcoma cell lines. Note that Alternative Lengthening of Telomeres (ALT) and telomerase-positive cells show comparable sensitivity to G-quadruplex stabilization.
Signaling Pathways and Cellular Consequences of Pyridostatin-Induced Telomere Dysfunction
The stabilization of telomeric G-quadruplexes by Pyridostatin initiates a cascade of cellular events, primarily centered around the DNA Damage Response (DDR).
Caption: Signaling pathway of Pyridostatin-induced telomere dysfunction.
At low concentrations, Pyridostatin can induce a DNA damage response at non-telomeric sites that also have the potential to form G-quadruplexes. However, at higher concentrations, the effects at telomeres become more pronounced, leading to the formation of telomere dysfunction-induced foci (TIFs), which are characterized by the co-localization of γH2AX with telomeric proteins like TRF1. This targeted DNA damage at telomeres is a key driver of the subsequent cellular fates.
The sustained DNA damage signaling ultimately leads to long-term growth arrest and cellular senescence. This is a critical aspect of its potential as an anti-cancer agent, as it leverages a natural tumor-suppressive mechanism.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of Pyridostatin on telomere biology.
Förster Resonance Energy Transfer (FRET) Melting Assay
This assay is used to assess the ability of a ligand to stabilize G-quadruplex structures.
Understanding the Selectivity of Pyridostatin for G-quadruplex DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[1] These four-stranded structures are implicated in a variety of crucial biological processes, including the regulation of gene expression, DNA replication, and the maintenance of telomere length.[1][2] Their prevalence in the promoter regions of oncogenes and at telomeres has established them as promising therapeutic targets for cancer.[2][3] Pyridostatin (PDS) is a synthetic small molecule designed to bind and stabilize G-quadruplex structures with high selectivity.[4][5] This stabilization can obstruct the cellular machinery that interacts with these sequences, leading to telomere dysfunction, cell cycle arrest, and the induction of DNA damage, making PDS a valuable tool for genomic studies and a potential therapeutic agent.[4][5][6] This guide provides an in-depth examination of the molecular basis for Pyridostatin's selectivity, the quantitative metrics used to measure its binding, the experimental protocols for these assessments, and the downstream cellular consequences of its activity.
The Molecular Basis of Pyridostatin's Selectivity
The specificity of Pyridostatin for G-quadruplexes over other DNA forms, such as duplex DNA, is rooted in its unique molecular architecture, which complements the distinct topology of a G4 structure. The interaction is a synergistic combination of shape recognition and specific chemical interactions.
Recent structural studies have revealed that the selectivity arises from the rational assembly of rigid and flexible components within the PDS molecule.[7][8] The rigid, planar aromatic rings of PDS align with the flat G-tetrad planes of the quadruplex, facilitating strong π-π stacking interactions.[7][9] This is a key recognition feature that is less favorable with the structure of duplex DNA. Furthermore, the flexible amide bonds linking these rings allow the molecule to adaptively match the G-tetrad surface.[7][9]
The molecule's affinity is enhanced by its flexible aliphatic amine side chains, which can adjust their conformation to engage with the phosphate backbone of the G4 structure through hydrogen bonding and electrostatic interactions.[7][9] A distinguishing feature of PDS compared to many other G4 ligands is the ability of its amide N-H groups to form hydrogen bonds with the O6 atoms of guanines within the G-tetrad, further increasing binding affinity.[7][9]
References
- 1. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions [mdpi.com]
- 4. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis of Pyridostatin and Its Derivatives Specifically Binding to G-Quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Early research on Pyridostatin Trihydrochloride and DNA damage response
An In-depth Technical Guide to the Early Research on Pyridostatin Trihydrochloride and the DNA Damage Response
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (PDS) has emerged as a pivotal small molecule in the study of non-canonical DNA structures and cancer therapeutics. Early research identified PDS as a highly selective ligand that binds to and stabilizes G-quadruplex (G4) structures.[1][2] These four-stranded DNA conformations are prevalent in functionally significant genomic regions, including telomeres and the promoter regions of proto-oncogenes such as c-MYC, K-RAS, and SRC.[3][4] By stabilizing these structures, Pyridostatin obstructs essential cellular processes like DNA replication and transcription.[2][3] This interference leads to the formation of DNA double-strand breaks (DSBs), a severe form of DNA damage.[5][6] Consequently, the cell activates a robust DNA Damage Response (DDR), characterized by the phosphorylation of key signaling proteins like ATM, DNA-PKcs, and the histone variant H2AX (forming γH2AX).[1][2][5] This response culminates in cell cycle arrest, typically at the G2/M phase, and can ultimately trigger senescence or apoptosis, highlighting the potential of G4-targeting ligands as a novel class of anti-cancer agents.[1][3]
Introduction: G-Quadruplexes and Pyridostatin
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[7] These structures consist of square-planar arrangements of four guanine bases (G-tetrads) stabilized by Hoogsteen hydrogen bonds and a central cation.[8] Computational analyses have identified hundreds of thousands of putative G4-forming sequences in the human genome, with significant enrichment in telomeres and the promoter regions of oncogenes like c-MYC, BCL-2, and K-RAS.[3][4] The formation of G4 structures can act as regulatory elements, influencing key biological processes such as transcription, replication, and telomere maintenance.[4][7]
Pyridostatin (PDS) was designed as a selective small molecule to target and stabilize these polymorphic G4 structures with high affinity, showing minimal interaction with standard duplex DNA.[1][3] Its mechanism of action is predicated on locking G4s into a stable conformation, thereby creating physical impediments to the molecular machinery responsible for replication and transcription.[9] This targeted stabilization transforms G4s from transient regulatory elements into persistent roadblocks, inducing a state of cellular stress and DNA damage.[2][9]
Mechanism of Action: From G4 Stabilization to DNA Damage
The primary molecular action of Pyridostatin is its high-affinity binding to G4 structures. This interaction is achieved through a combination of π-π stacking with the G-tetrads and electrostatic interactions with the phosphate backbone.[10] The stabilization of G4s by PDS is a critical initiating event that triggers a cascade of cellular responses.
During DNA replication and transcription, helicases and polymerases must unwind the DNA duplex. The PDS-stabilized G4 structures act as physical barriers, causing these enzymatic complexes to stall.[9][11] This stalling of replication forks and transcription machinery leads to the formation of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[5][9] The induction of DSBs is not random; chromatin immunoprecipitation followed by sequencing (ChIP-Seq) for the DSB marker γH2AX has revealed that PDS-induced damage occurs specifically at genomic loci containing clusters of G4-forming sequences.[2][12] This targeted DNA damage at specific sites contrasts with many conventional chemotherapeutic agents that induce widespread, stochastic DNA damage.[3]
The DNA Damage Response (DDR) Pathway
The presence of DSBs triggers a complex signaling network known as the DNA Damage Response (DDR). This response pathway is essential for maintaining genomic integrity. Upon PDS treatment, cells exhibit activation of key DDR kinases, including Ataxia Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PKcs).[2][5] A primary downstream event is the rapid and extensive phosphorylation of the histone variant H2AX at serine 139, creating γH2AX.[1] This modification serves as a crucial marker for DSBs, creating a platform to recruit a host of DNA repair and signaling factors to the site of damage.[5]
Further downstream, the DDR activation leads to the phosphorylation of checkpoint effector kinases like Chk1, which in turn orchestrates a halt in cell cycle progression, primarily at the G2/M transition.[1][5] This checkpoint-dependent arrest provides the cell with an opportunity to repair the DNA damage.[1] If the damage is too extensive or cannot be repaired, the cell may be directed towards apoptosis or senescence.[3][13] Notably, PDS shows increased efficacy in cancer cells with deficiencies in DNA repair pathways, such as those lacking functional BRCA1 or BRCA2, a concept known as synthetic lethality.[5][6][14]
Quantitative Analysis of Pyridostatin Activity
The biological activity and G4-stabilizing potential of Pyridostatin and its analogues have been quantified using various biophysical and cell-based assays.
Table 1: G4-Quadruplex Thermal Stabilization by PDS Analogues (FRET-Melting Assay)
The Förster Resonance Energy Transfer (FRET) melting assay measures the change in melting temperature (ΔTm) of a G4-forming oligonucleotide upon ligand binding. A higher ΔTm indicates greater stabilization.
| Compound | Target G4 Sequence | ΔTm (°C) | Reference |
| Pyridostatin (PDS) | Human Telomeric (21-mer) | > 25 | [15] |
| Pyridostatin (PDS) | c-MYC Promoter | > 20 | [15] |
| Carboxy-PDS (c-PDS) | TERRA (RNA G4) | 20.7 | [16] |
| BRACO-19 | Human Telomeric (21-mer) | 19.5 | [15] |
| TMPyP4 | Human Telomeric (21-mer) | 12.3 | [15] |
Table 2: Cellular Proliferation Inhibition by Pyridostatin (IC50 Values)
The half-maximal inhibitory concentration (IC50) reflects the potency of a compound in inhibiting cell growth. PDS shows selectivity for cancer cell lines over normal cell lines.
| Cell Line | Cell Type | IC50 (µM) after 72h | Reference |
| HT1080 | Fibrosarcoma | 0.25 | [17] |
| HeLa | Cervical Cancer | 0.65 | [17] |
| U2OS | Osteosarcoma | 0.61 | [17] |
| WI-38 | Normal Lung Fibroblast | 4.62 | [17] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon early PDS research. The following are summarized protocols for key assays.
FRET-Melting Assay for G4 Stabilization
This assay quantifies the thermal stabilization of a G4 structure by a ligand.
-
Oligonucleotide Preparation : A G4-forming DNA sequence is synthesized with a fluorescent reporter (e.g., FAM) on one end and a quencher (e.g., TAMRA) on the other.
-
Reaction Mixture : Prepare a solution containing the dual-labeled oligonucleotide (e.g., 0.2 µM), a potassium-containing buffer (e.g., 10 mM lithium cacodylate, 100 mM KCl, pH 7.2), and the test ligand (e.g., 1 µM Pyridostatin).[15]
-
Thermal Denaturation : Place the mixture in a real-time PCR instrument. Heat the sample from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/min).
-
Data Acquisition : Monitor the fluorescence of the reporter dye at each temperature increment. As the G4 unfolds, the reporter and quencher separate, leading to an increase in fluorescence.
-
Analysis : The melting temperature (Tm) is the temperature at which 50% of the G4 structures are unfolded, determined from the first derivative of the melting curve. The ΔTm is calculated as (Tm with ligand) - (Tm without ligand).[15]
Immunofluorescence Staining for γH2AX Foci
This microscopy-based technique visualizes and quantifies DSBs within individual cells.
-
Cell Culture and Treatment : Grow cells on glass coverslips and treat with Pyridostatin (e.g., 1-10 µM) or a vehicle control for a specified duration (e.g., 8-24 hours).
-
Fixation : Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[18]
-
Permeabilization : Wash again with PBS and permeabilize the cell membranes with a solution of 0.3% Triton X-100 in PBS for 10-30 minutes.[18]
-
Blocking : To prevent non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 5% BSA in PBS) for 30-60 minutes.[18][19]
-
Primary Antibody Incubation : Incubate the cells with a primary antibody specific for γH2AX (e.g., anti-phospho-histone H2AX, Ser139) diluted in blocking buffer, typically overnight at 4°C.[18][19]
-
Secondary Antibody Incubation : After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting : Wash the cells, counterstain the nuclei with DAPI, and mount the coverslips onto microscope slides using an antifade mounting medium.[18]
-
Imaging and Quantification : Visualize the cells using a fluorescence microscope. γH2AX will appear as distinct foci within the nucleus. The number of foci per cell can be quantified using image analysis software.[18]
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for γH2AX
This genome-wide technique maps the locations of PDS-induced DNA damage.
-
Cell Treatment and Cross-linking : Treat a large population of cells (e.g., 1x107) with Pyridostatin. Cross-link proteins to DNA using formaldehyde.[20][21]
-
Chromatin Shearing : Lyse the cells and shear the chromatin into small fragments (200-500 bp) using sonication.
-
Immunoprecipitation (IP) : Incubate the sheared chromatin overnight with an antibody specific for γH2AX. Use magnetic beads coated with Protein A/G to capture the antibody-chromatin complexes.
-
Washing and Elution : Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking : Reverse the formaldehyde cross-links by heating at 65°C. Purify the DNA.
-
Library Preparation : Prepare a DNA library from the purified ChIP DNA by ligating sequencing adapters.
-
High-Throughput Sequencing : Sequence the DNA library using a next-generation sequencing platform.
-
Data Analysis : Align the sequence reads to a reference genome. Use peak-calling algorithms to identify genomic regions significantly enriched for γH2AX, which correspond to the sites of PDS-induced DNA damage.[20]
Conclusion and Future Directions
Early research on this compound fundamentally established G-quadruplexes as druggable targets for inducing a DNA damage response in cancer cells. The work demonstrated that PDS selectively stabilizes G4 structures, leading to replication and transcription-dependent DSBs and the activation of the DDR pathway.[2][20] This targeted approach results in cell cycle arrest and can lead to selective killing of cancer cells, particularly those with compromised DNA repair machinery.[6][14] The foundational studies provided key quantitative data on PDS activity and established robust experimental protocols that have paved the way for the development of a new generation of G4-targeting therapeutics. Future work continues to explore more selective G4 ligands, their in vivo efficacy, and their potential in combination therapies to overcome drug resistance.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental approaches to identify cellular G-quadruplex structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons | Aging [aging-us.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. embopress.org [embopress.org]
- 15. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Genome-wide mapping of G-quadruplex DNA: a step-by-step guide to select the most effective method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Pyridostatin Trihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Pyridostatin Trihydrochloride, a potent G-quadruplex stabilizing agent, in cell culture experiments. The information herein is intended to guide researchers in studying the cellular effects of Pyridostatin, including its mechanism of action, impact on cell viability, and induction of DNA damage signaling pathways.
Mechanism of Action
This compound is a small molecule that selectively binds to and stabilizes G-quadruplex structures in DNA and RNA. These non-canonical secondary structures are enriched in telomeric regions and promoter regions of several oncogenes, such as SRC. By stabilizing G-quadruplexes, Pyridostatin can induce telomere dysfunction and modulate gene expression. This activity leads to replication- and transcription-dependent DNA damage, triggering a DNA damage response (DDR), cell cycle arrest, and in some cases, cellular senescence or apoptosis.
Data Presentation
Table 1: IC50 Values of Pyridostatin and its Analogues in Various Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Pyridostatin (also referred to as Compound 1 in some literature) and its analogues after 72 hours of treatment in a panel of human cancer and normal cell lines.
| Compound | HeLa (Cervical Adenocarcinoma) | HT1080 (Fibrosarcoma) | U2OS (Osteosarcoma) | WI-38 (Normal Lung Fibroblasts) |
| Pyridostatin (1) | Not specified | ~0.5 µM (18.5-fold selective over WI-38) | Not specified | > 9.25 µM |
| Analogue 9 | 0.2 µM | 0.5 µM | 0.3 µM | 0.4 µM |
| Analogue 10 | 1.1 µM | 1.0 µM | 0.8 µM | 2.1 µM |
| Analogue 15 | 1.5 µM | 1.2 µM | 1.3 µM | 3.0 µM |
| Analogue 17 | 0.8 µM (6.0-fold selective over WI-38) | 1.1 µM | 0.9 µM | 4.8 µM |
| Analogue 27 | 1.8 µM | 1.5 µM | 0.9 µM (5.2-fold selective over WI-38) | 4.7 µM |
Data compiled from Müller et al., 2012.
Table 2: Effect of Pyridostatin on BRCA1 Expression in Primary Neurons
This table presents the quantitative analysis of BRCA1 protein and mRNA levels in primary neurons following overnight treatment with Pyridostatin.
| Treatment | Concentration | Change in BRCA1 Protein Level (normalized to Actin) | Change in Brca1 mRNA Level (normalized to Tbp) |
| Pyridostatin | 1 µM | Decrease (p=0.005) | Not determined |
| Pyridostatin | 2 µM | Decrease (p=0.0015) | Decrease (p=0.0033) |
| Pyridostatin | 5 µM | Decrease (p=0.0043) | Not determined |
Application Notes and Protocols for FRET-Based Assays with Pyridostatin Trihydrochloride for G4 Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are prevalent in functionally significant genomic regions, such as telomeres and oncogene promoters, making them attractive targets for therapeutic intervention. Pyridostatin Trihydrochloride (PDS) is a well-characterized small molecule that selectively binds to and stabilizes G4 structures. This stabilization can impede the activity of enzymes like telomerase and DNA polymerases, leading to telomere dysfunction, cell cycle arrest, and apoptosis in cancer cells.
Fluorescence Resonance Energy Transfer (FRET)-based assays are powerful tools for studying the interaction between ligands and G4s in a high-throughput manner.[1][2][3][4] These assays rely on the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. In the context of G4 stabilization, a G4-forming oligonucleotide is dually labeled with a FRET pair. In the unfolded state, the fluorophores are far apart, resulting in a low FRET signal. Upon G4 formation and stabilization by a ligand like Pyridostatin, the ends of the oligonucleotide are brought into proximity, leading to an increase in the FRET signal. This principle is often utilized in a "FRET-melting" assay, where the increase in the melting temperature (Tm) of the G4 structure in the presence of the ligand indicates its stabilizing effect.
These application notes provide detailed protocols for utilizing FRET-based assays to screen and characterize the G4-stabilizing properties of this compound.
Data Presentation
The following tables summarize quantitative data on the G4 stabilization effects of Pyridostatin, as determined by FRET-melting assays from various studies. The change in melting temperature (ΔTm) is a direct measure of the ligand's ability to stabilize the G-quadruplex structure.
Table 1: Stabilization of Telomeric G-Quadruplex DNA by Pyridostatin Analogues
| Compound | ΔTm (°C) for H-Telo G4 at 1 µM |
| Pyridostatin (1) | >25 |
| Analogue 9 | >25 |
| Analogue 10 | >25 |
| Analogue 15 | >25 |
| Analogue 17 | >25 |
| Analogue 33 | >25 |
Data synthesized from studies on Pyridostatin analogues and their high stabilization potential for telomeric G-quadruplex DNA.
Table 2: Comparative FRET-Melting Assay Results for G4 Ligands
| G4-Forming Sequence | Ligand (Concentration) | ΔTm (°C) |
| F-21-T (Telomeric) | Pyridostatin (5 µM) | 22.5 |
| F-EBR1-T | Pyridostatin (5 µM) | 18.0 |
| F-SA3-T | Pyridostatin (5 µM) | 19.5 |
| F-SA5-T | Pyridostatin (5 µM) | 20.0 |
| F-mit6363-T | Pyridostatin (5 µM) | 17.5 |
| F-mit9438-T | Pyridostatin (5 µM) | 16.5 |
This table presents a comparison of Pyridostatin's stabilization effect across different G-quadruplex forming sequences.
Experimental Protocols
Protocol 1: FRET-Melting Assay for G4 Stabilization by Pyridostatin
This protocol details the steps to determine the G4-stabilizing effect of Pyridostatin by measuring the change in the melting temperature (ΔTm) of a dually labeled G4-forming oligonucleotide.
Materials and Reagents:
-
This compound (PDS): Stock solution in molecular biology grade water or DMSO.
-
Dually Labeled G4 Oligonucleotide: e.g., F21T (5'-FAM-d(G3[T2AG3]3)-TAMRA-3'), where FAM is the donor and TAMRA is the acceptor. Lyophilized powder to be reconstituted in molecular biology grade water. A common concentration for the oligonucleotide is 0.2 µM.
-
Assay Buffer: 10 mM Lithium cacodylate buffer (pH 7.2) supplemented with 100 mM KCl or NaCl. The choice of cation is crucial as it affects G4 topology.
-
Molecular Biology Grade Water: For dilutions.
-
Real-Time PCR Instrument or a Fluorometer with a Temperature Control Unit: Capable of monitoring FAM fluorescence.
-
Optical Plates: 96- or 384-well plates compatible with the instrument.
Procedure:
-
Oligonucleotide Annealing:
-
Prepare a solution of the dually labeled G4 oligonucleotide at a final concentration of 0.2 µM in the assay buffer.
-
To ensure proper folding into the G4 structure, heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature overnight.
-
-
Preparation of Pyridostatin Dilutions:
-
Prepare a series of dilutions of the Pyridostatin stock solution in the assay buffer. A typical final concentration range to test is 0.1 µM to 10 µM. Prepare a "no ligand" control with only the assay buffer.
-
-
Assay Setup:
-
In a 96- or 384-well optical plate, add the annealed G4 oligonucleotide solution.
-
Add the different concentrations of Pyridostatin to the respective wells. Include the "no ligand" control.
-
The final volume in each well should be consistent (e.g., 20-50 µL).
-
Incubate the plate at room temperature for at least 1 hour to allow for ligand binding to reach equilibrium.
-
-
FRET-Melting Analysis:
-
Place the plate in the real-time PCR instrument or fluorometer.
-
Set the instrument to monitor the fluorescence of the donor (FAM; excitation ~490 nm, emission ~520 nm).
-
Program a temperature gradient from room temperature (e.g., 25°C) to 95°C, with a ramp rate of 1°C/minute.
-
Collect fluorescence readings at each degree Celsius increment.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the G4 structures are unfolded, which corresponds to the midpoint of the transition in the melting curve.
-
Determine the Tm for the G4 oligonucleotide alone (no ligand control) and for each concentration of Pyridostatin.
-
Calculate the ΔTm by subtracting the Tm of the control from the Tm of the sample with Pyridostatin (ΔTm = Tm(PDS) - Tm(control)). A positive ΔTm indicates stabilization.
-
Protocol 2: High-Throughput Screening (HTS) FRET Assay for G4 Ligands
This protocol is adapted for screening a library of compounds, including Pyridostatin, for their ability to induce or stabilize G4 formation. This is an intensity-based assay rather than a melting curve analysis.
Materials and Reagents:
-
Same as Protocol 1, with the addition of a compound library.
-
Positive Control: A known G4 stabilizing agent or a high concentration of KCl (e.g., 100 mM final concentration) to induce G4 formation.
-
Negative Control: Assay buffer without the compound.
-
Multi-channel pipettes or automated liquid handling systems.
-
Plate reader with fluorescence intensity detection.
Procedure:
-
Assay Plate Preparation:
-
Using an automated liquid handler or multi-channel pipette, dispense the compounds from your library into a 384-well plate. Typically, a small volume (e.g., 0.2 µL) of a 1 mM stock in DMSO is used.
-
Designate wells for positive and negative controls. For negative controls, add the same volume of DMSO. For positive controls, add a known G4 stabilizer or will later add a high concentration of KCl.
-
-
Reagent Addition:
-
Prepare a solution of the dually labeled G4 oligonucleotide (e.g., 0.5 µM) in the assay buffer.
-
Dispense the oligonucleotide solution into all wells of the 384-well plate.
-
For the positive control wells, add a concentrated KCl solution to a final concentration of 100 mM.
-
-
Incubation:
-
Centrifuge the plate briefly to ensure all components are mixed.
-
Incubate the plate at room temperature for 30 minutes to 1 hour to allow for G4 formation and ligand binding.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the donor fluorophore (e.g., FAM at Ex: 490 nm, Em: 520 nm) using a plate reader.[5]
-
-
Data Analysis:
-
The stabilization of the G4 structure by a compound will bring the donor and acceptor closer, leading to quenching of the donor's fluorescence. Therefore, a decrease in fluorescence intensity compared to the negative control indicates a potential G4 stabilizing compound.
-
Calculate the percentage of fluorescence quenching for each compound relative to the controls. Compounds showing significant quenching can be selected for further validation using the FRET-melting assay (Protocol 1).
-
Mandatory Visualizations
Caption: Pyridostatin binding stabilizes the folded G-quadruplex structure.
Caption: Workflow for FRET-melting assay to assess G4 stabilization.
Caption: Cellular signaling pathway initiated by Pyridostatin-induced G4 stabilization.
References
- 1. pnas.org [pnas.org]
- 2. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Transcription Assays Using Pyridostatin Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridostatin Trihydrochloride (PDS) is a synthetic small molecule that selectively binds to and stabilizes G-quadruplex (G4) structures in nucleic acids.[1][2] G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which have been shown to play significant roles in the regulation of gene expression, including transcription, replication, and telomere maintenance.[3] By stabilizing these G4 structures, Pyridostatin can modulate the transcription of various genes, making it a valuable tool for studying the biological functions of G-quadruplexes and a potential therapeutic agent.[3][4] These application notes provide detailed protocols for utilizing Pyridostatin in in vitro transcription assays to investigate its effects on gene expression.
Mechanism of Action
Pyridostatin exerts its effects by binding to G-quadruplex structures, which can form in promoter regions and gene bodies of various genes.[4] This stabilization of G4s can act as a steric hindrance to the transcriptional machinery, leading to a stall of RNA polymerase and a subsequent downregulation of gene transcription.[3] This mechanism has been implicated in the transcriptional repression of several proto-oncogenes and other genes critical for cell proliferation and survival, such as SRC and BRCA1.[1][3] Furthermore, the stabilization of G4 structures by Pyridostatin can lead to DNA damage and the activation of the DNA damage response (DDR) pathway, including the p53 signaling pathway.[5][6]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of Pyridostatin.
Table 1: Effect of Pyridostatin on BRCA1 Protein and mRNA Levels in Primary Neurons
| Treatment | Concentration (µM) | Incubation Time | BRCA1 Protein Level (Normalized to Actin) | Brca1 mRNA Level (Normalized to Tbp) | Reference |
| Vehicle (Control) | - | Overnight | 1.00 | 1.00 | [7] |
| Pyridostatin | 1 | Overnight | ~0.60 | - | [7] |
| Pyridostatin | 2 | Overnight | ~0.45 | ~0.65 | [7] |
| Pyridostatin | 5 | Overnight | ~0.40 | - | [7] |
Table 2: Cytotoxicity of Pyridostatin in HeLa Cells
| Treatment | Concentration (µM) | Incubation Time | Effect | Reference |
| Pyridostatin | 10 | 24 hours | Downregulation of 22 proteins, upregulation of 16 proteins | [8] |
Table 3: Effect of Pyridostatin on Gene Expression in HeLa Cells (qPCR)
| Gene | PDS Concentration (µM) | Incubation Time | Fold Change in Transcription Level | Reference |
| SUB1 | 10 | 24 hours | No significant effect | [6][9] |
| COL5A1 | 10 | 24 hours | No significant effect | [9] |
| THRAP3 | 10 | 24 hours | Downregulated | [9] |
| ARL6IP4 | 10 | 24 hours | Downregulated | [9] |
| GPC1 | 10 | 24 hours | Downregulated | [9] |
Experimental Protocols
In Vitro Transcription Run-off Assay
This assay is used to quantitatively measure the effect of Pyridostatin on the amount of a specific transcript produced from a DNA template containing a G-quadruplex-forming sequence.
Materials:
-
Linearized DNA template containing the promoter of interest and a G-quadruplex sequence.
-
T7, SP6, or T3 RNA Polymerase.
-
Transcription Buffer (10x).
-
Ribonucleotide Triphosphates (NTPs), including [α-³²P] UTP for radiolabeling.
-
This compound (PDS) stock solution.
-
RNase-free water.
-
Stop solution (e.g., formamide with loading dyes).
-
Denaturing polyacrylamide gel.
-
Phosphorimager or autoradiography film.
Protocol:
-
Template Preparation: Prepare a linearized DNA template containing the promoter of interest upstream of a G-quadruplex forming sequence. The template should be purified and its concentration accurately determined.
-
Pyridostatin Incubation: In a sterile, RNase-free microcentrifuge tube, mix the DNA template (e.g., 100-200 ng) with the desired concentration of Pyridostatin (e.g., 0.1, 1, 5, 10 µM) in 1x transcription buffer. Include a vehicle control (e.g., DMSO or water) without PDS. Incubate at room temperature for 30 minutes to allow for PDS to bind to the G-quadruplex.
-
Transcription Reaction: To the DNA-PDS mixture, add RNA Polymerase (e.g., 10-20 units), and a mix of NTPs containing [α-³²P] UTP. The final reaction volume should be 20-50 µL.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Termination: Stop the reaction by adding an equal volume of stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA transcripts.
-
Gel Electrophoresis: Separate the radiolabeled RNA transcripts on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Dry the gel and expose it to a phosphorimager screen or autoradiography film. Quantify the intensity of the bands corresponding to the run-off transcript to determine the effect of Pyridostatin on transcription efficiency.
Luciferase Reporter Assay
This cell-based assay measures the effect of Pyridostatin on the transcriptional activity of a promoter containing a G-quadruplex sequence by quantifying the expression of a downstream luciferase reporter gene.
Materials:
-
Mammalian cells (e.g., HEK293T, HeLa).
-
Luciferase reporter plasmid containing the G-quadruplex-forming promoter of interest upstream of the firefly luciferase gene.
-
Control plasmid with a constitutively active promoter driving Renilla luciferase (for normalization).
-
Transfection reagent.
-
This compound (PDS) stock solution.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Pyridostatin Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Pyridostatin (e.g., 0.1, 1, 5, 10 µM) or a vehicle control.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in Pyridostatin-treated cells to that in vehicle-treated cells to determine the effect on promoter activity.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to demonstrate the direct binding of Pyridostatin to a G-quadruplex-forming DNA sequence.
Materials:
-
Oligonucleotide containing the G-quadruplex sequence of interest, labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Complementary unlabeled oligonucleotide.
-
This compound (PDS) stock solution.
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl₂).
-
Native polyacrylamide gel.
-
Loading dye.
-
Phosphorimager, autoradiography film, or fluorescence imager.
Protocol:
-
Probe Preparation: Anneal the labeled G-quadruplex-forming oligonucleotide with its unlabeled complement to form a double-stranded DNA probe. To induce G-quadruplex formation, the labeled single-stranded oligonucleotide can be heated to 95°C for 5 minutes and then slowly cooled to room temperature in a buffer containing KCl (e.g., 100 mM).
-
Binding Reaction: In a microcentrifuge tube, mix the labeled probe (e.g., 10-50 fmol) with increasing concentrations of Pyridostatin (e.g., 0.1, 1, 5, 10 µM) in the binding buffer. Include a control reaction without PDS.
-
Incubation: Incubate the reactions at room temperature for 30 minutes.
-
Gel Electrophoresis: Add loading dye to the reactions and separate the samples on a native polyacrylamide gel. The gel should be run at a low voltage to prevent dissociation of the DNA-PDS complex.
-
Visualization: Visualize the bands using a phosphorimager, autoradiography, or a fluorescence imager. A shift in the mobility of the labeled probe in the presence of Pyridostatin indicates binding.
Mandatory Visualizations
Caption: Workflow for an in vitro transcription assay with Pyridostatin.
Caption: Pyridostatin-induced signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical Techniques for the Characterization of G-Quadruplex Structures: EMSA, DMS Footprinting, and DNA Polymerase Stop Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-quadruplex inducer/stabilizer pyridostatin targets SUB1 to promote cytotoxicity of a transplatinum complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A genetic map of the response to DNA damage in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Optimization of In vitro Transcription Reaction for mRNA Production Using Chromatographic At-Line Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyridostatin Trihydrochloride in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridostatin Trihydrochloride (PDS) is a small molecule that selectively binds to and stabilizes G-quadruplex (G4) structures in nucleic acids.[1][2][3] G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of both DNA and RNA, and they play crucial roles in various cellular processes, including gene regulation, DNA replication, and telomere maintenance.[1][2][4] Emerging evidence has implicated G4 structures in the pathogenesis of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD), particularly those associated with the C9orf72 gene expansion.[5][6][7] This document provides detailed application notes and protocols for the use of this compound in neurodegenerative disease models, focusing on its mechanism of action and experimental applications.
Mechanism of Action in Neurodegenerative Models
This compound exerts its effects in neurodegenerative disease models primarily through the stabilization of G-quadruplex structures, leading to a cascade of cellular events. In models of general neurodegeneration, PDS has been shown to induce DNA damage and apoptosis in neurons. This is achieved by stabilizing G4 structures in the promoter regions of genes critical for DNA repair, such as BRCA1, leading to their transcriptional downregulation.[1][2] The subsequent impairment of DNA repair mechanisms results in the accumulation of DNA double-strand breaks (DSBs), a hallmark of genomic instability, which ultimately triggers neuronal cell death.[1][2]
In the context of C9orf72-associated ALS and FTD, the hexanucleotide repeat expansion (GGGGCC)n in the non-coding region of the gene is known to form stable G-quadruplex structures in its RNA transcript. These RNA G4s are believed to contribute to the disease pathology through two main mechanisms: sequestration of essential RNA-binding proteins into RNA foci and serving as a template for repeat-associated non-ATG (RAN) translation, which produces toxic dipeptide repeat proteins. Pyridostatin and other G4-stabilizing ligands are being investigated for their potential to modulate these pathological processes by binding to the G4 structures in the C9orf72 repeat RNA, thereby potentially inhibiting RAN translation and the formation of RNA foci.[5][6][7]
Data Presentation
Table 1: Effects of this compound on Primary Neurons
| Parameter | Concentration | Result | Reference |
| Neuronal Viability | 0.01 µM | No significant effect | [3] |
| 0.1 µM | No significant effect | [3] | |
| 1 µM | Increased risk of neuronal death | [1][3] | |
| 2 µM | Dose-dependent increase in neuronal death | [2] | |
| 5 µM | Substantial increase in neuronal death | [1][2][3] | |
| BRCA1 Protein Level | 1 µM | Significant decrease | [2] |
| 2 µM | Further decrease | [2] | |
| 5 µM | Pronounced decrease | [2] | |
| DNA Double-Strand Breaks (γH2A.X foci) | 1 µM | Significant increase in γH2A.X puncta | [2][8] |
| Synapse Density (Synapsin fluorescence) | 1 µM | Significant reduction | [3] |
| Neurite Density (MAP2c staining) | 1 µM | Significant reduction | [3] |
Table 2: Effects of G-Quadruplex Ligands in C9orf72 Models
| Model System | Ligand | Concentration | Effect | Reference |
| C9orf72 patient iPSC-derived motor neurons | G4-stabilizing small molecules | 1 µM | ~50% reduction in RNA foci | [9] |
| (DB1246, DB1273) | 8-16 µM | Significant reduction in poly(GP) dipeptide levels | [5] | |
| Drosophila expressing (G4C2)36 repeats | DB1273 | Fed in liquid food | Dose-dependent decrease in poly(GP) levels and improved survival | [5] |
Experimental Protocols
Protocol 1: Assessment of Pyridostatin-Induced Neurotoxicity in Primary Cortical Neurons
Objective: To determine the dose-dependent effect of Pyridostatin on neuronal viability.
Materials:
-
Primary rat cortical neuron cultures
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution (e.g., 10 mM in DMSO)
-
mApple plasmid for transfection
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Automated fluorescence microscope
-
Image analysis software
Procedure:
-
Cell Culture and Transfection:
-
Plate primary rat cortical neurons in 24-well plates at a suitable density.
-
At DIV (days in vitro) 5-7, transfect neurons with a plasmid encoding a fluorescent protein (e.g., mApple) to visualize neuronal morphology and viability using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Pyridostatin Treatment:
-
24 hours post-transfection, replace the culture medium with fresh medium containing various concentrations of Pyridostatin (e.g., 0.01, 0.1, 1, 2, 5 µM) or vehicle control (DMSO).
-
-
Longitudinal Imaging:
-
Acquire fluorescence images of the same fields of view at regular intervals (e.g., every 24 hours) for several days using an automated microscope.
-
-
Data Analysis:
-
Manually or automatically track individual fluorescent neurons over time.
-
Score neuronal death based on the loss of fluorescence and morphological changes (e.g., neurite retraction, cell body fragmentation).
-
Perform survival analysis (e.g., Kaplan-Meier curves) to compare the viability of neurons across different treatment groups.
-
Protocol 2: Western Blot Analysis of BRCA1 and γH2A.X in Pyridostatin-Treated Neurons
Objective: To quantify the levels of BRCA1 and the DNA damage marker γH2A.X in neurons following Pyridostatin treatment.
Materials:
-
Primary cortical neuron cultures
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRCA1, anti-γH2A.X, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat primary neuron cultures with the desired concentrations of Pyridostatin (e.g., 1, 2, 5 µM) or vehicle for the specified duration (e.g., overnight).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-BRCA1, anti-γH2A.X, and anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize the levels of BRCA1 and γH2A.X to the loading control (β-actin).
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Brca1 mRNA Expression
Objective: To measure the relative expression of Brca1 mRNA in neurons treated with Pyridostatin.
Materials:
-
Primary cortical neuron cultures
-
This compound
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for Brca1 and a reference gene (e.g., Tbp or Gapdh)
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat neuron cultures with Pyridostatin (e.g., 2 µM) or vehicle overnight.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions using the qPCR master mix, cDNA template, and primers for Brca1 and the reference gene.
-
Run the qPCR reactions on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of Brca1 mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.
-
Visualizations
References
- 1. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons | Aging [aging-us.com]
- 2. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. G‐quadruplex‐binding small molecules ameliorate C9orf72 FTD/ALS pathology in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. G-quadruplex-binding small molecules ameliorate C9orf72 [ukdri.ac.uk]
- 8. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons - Figure f3 | Aging [aging-us.com]
- 9. embopress.org [embopress.org]
Troubleshooting & Optimization
Technical Support Center: Improving Pyridostatin Selectivity for G-Quadruplex Structures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridostatin and its analogues. Our goal is to help you overcome common experimental challenges and improve the selectivity of Pyridostatin for specific G-quadruplex (G4) structures.
I. Biophysical Characterization of Pyridostatin-G4 Interactions
This section focuses on common in vitro techniques used to assess the binding and stabilization of G-quadruplex structures by Pyridostatin.
Troubleshooting FRET-Melting Assays
Fluorescence Resonance Energy Transfer (FRET) melting assays are widely used to determine the thermal stabilization of G-quadruplex DNA upon ligand binding. An increase in the melting temperature (Tm) of the G4 structure in the presence of a ligand indicates a stabilizing interaction.
FAQs & Troubleshooting:
-
Question: My FRET assay shows no significant change in Tm after adding Pyridostatin. What could be the issue?
-
Answer: There are several potential reasons for this observation:
-
Improper G4 Folding: Ensure your G-quadruplex-forming oligonucleotide is correctly folded. This typically requires annealing in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5) by heating to 95°C for 5 minutes followed by slow cooling to room temperature. The presence of K+ ions is crucial for G4 formation.
-
Incorrect Pyridostatin Concentration: Verify the concentration of your Pyridostatin stock solution. Low concentrations may not be sufficient to induce a measurable Tm shift. Conversely, excessively high concentrations can lead to aggregation and artifacts. A typical starting concentration for Pyridostatin is 1-5 µM.
-
Issues with Fluorescent Labels: The choice and position of the FRET donor (e.g., FAM) and acceptor (e.g., TAMRA) are critical. Ensure they are positioned on the oligonucleotide to allow for a significant change in FRET efficiency upon G4 melting.
-
Buffer Incompatibility: Pyridostatin's binding affinity can be sensitive to buffer conditions. Ensure your buffer composition is consistent across experiments.
-
-
-
Question: I observe a very high and noisy fluorescence signal. What is the likely cause?
-
Answer: This can be due to Pyridostatin aggregation at high concentrations. To troubleshoot this:
-
Perform a solubility test: Visually inspect your Pyridostatin solution for any precipitation.
-
Filter the solution: Use a 0.22 µm filter to remove any aggregates before adding it to your assay.
-
Optimize concentration: Determine the optimal concentration range for Pyridostatin in your specific buffer system to avoid aggregation.
-
-
-
Question: How can I be sure the observed Tm shift is due to specific G4 binding and not non-specific DNA interactions?
-
Answer: Include control experiments in your assay:
-
Use a non-G4 forming DNA sequence: A duplex DNA or a single-stranded DNA that does not form a G-quadruplex should not show a significant Tm shift in the presence of Pyridostatin.
-
Competition assay: Perform the FRET-melting experiment in the presence of a large excess of competitor DNA (e.g., calf thymus DNA). A specific G4 binder should still show a significant Tm shift for the G4-forming oligonucleotide, while a non-specific binder's effect will be diminished.
-
-
Troubleshooting Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique to study the conformation of G-quadruplexes. Different G4 topologies (e.g., parallel, anti-parallel, hybrid) exhibit distinct CD spectra. Ligand binding can induce conformational changes that are detectable by CD.
FAQs & Troubleshooting:
-
Question: The CD spectrum of my G-quadruplex changes upon adding Pyridostatin, but how do I interpret these changes?
-
Answer: The interpretation of CD spectral changes requires careful consideration:
-
Parallel G4: Typically shows a positive peak around 264 nm and a negative peak around 240 nm.[1]
-
Anti-parallel G4: Often exhibits a positive peak around 295 nm and a negative peak around 260 nm.
-
Hybrid G4: Can show a combination of these features.
-
Pyridostatin binding can induce a shift in the equilibrium between different G4 conformations. For instance, an increase in the 264 nm peak might suggest a shift towards a more parallel structure. It's important to compare your results with published spectra for similar G4 sequences and ligands.
-
-
-
Question: My CD signal is very weak or noisy. How can I improve it?
-
Answer: To improve your CD signal:
-
Increase DNA concentration: Ensure your oligonucleotide concentration is sufficient (typically in the low micromolar range).
-
Use a longer pathlength cuvette: If the concentration cannot be increased, a longer pathlength cuvette can enhance the signal.
-
Optimize instrument parameters: Increase the acquisition time or the number of scans to improve the signal-to-noise ratio.
-
Buffer absorbance: Make sure your buffer components do not have high absorbance in the wavelength range of interest.
-
-
-
Question: I suspect my CD spectra are affected by artifacts. What are the common artifacts and how can I avoid them?
-
Answer: Anisotropic artifacts, such as linear dichroism (LD), can interfere with CD measurements, especially with oriented samples or aggregates.
-
Check for aggregation: As with FRET assays, ensure your Pyridostatin and DNA solutions are free of aggregates.
-
Sample rotation: Measuring the sample at different orientations (by rotating the cuvette) can help identify and minimize LD artifacts.
-
-
Troubleshooting Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction.
FAQs & Troubleshooting:
-
Question: My ITC thermogram is very noisy and the binding isotherm is difficult to fit. What can I do?
-
Answer: Noisy ITC data can result from several factors:
-
Improper degassing: Ensure both your ligand and macromolecule solutions are thoroughly degassed to prevent air bubbles from interfering with the measurement.
-
Mismatched buffers: The buffer in the syringe (containing the ligand) and the cell (containing the G-quadruplex) must be identical to minimize heats of dilution. Dialyzing the G-quadruplex against the buffer used to dissolve the ligand is highly recommended.
-
Instrument instability: Allow the instrument to stabilize thermally before starting the titration.
-
-
-
Question: The heat signals are too small to be accurately measured. How can I increase the signal?
-
Answer: To increase the heat signal:
-
Increase concentrations: Use higher concentrations of both the G-quadruplex and Pyridostatin.
-
Choose a buffer with a suitable ionization enthalpy: If the binding event involves proton exchange, the choice of buffer can significantly affect the observed enthalpy change.
-
-
-
Question: How do I confirm the stoichiometry of Pyridostatin binding to a G-quadruplex?
-
Answer: The stoichiometry (n-value) obtained from the ITC fit indicates the number of ligand molecules binding to one G-quadruplex. A value close to 1 suggests a 1:1 binding mode. However, values of 2 or more can indicate multiple binding sites. It is important to correlate the ITC data with results from other techniques like NMR or mass spectrometry to confirm the binding stoichiometry.[2]
-
II. Cellular Assays for Pyridostatin Activity and Selectivity
This section provides guidance on performing and interpreting cell-based assays to evaluate the biological effects of Pyridostatin.
Troubleshooting Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and anti-proliferative effects of Pyridostatin on cancer cells versus normal cells.
FAQs & Troubleshooting:
-
Question: The IC50 value of Pyridostatin varies significantly between experiments. What could be the cause?
-
Answer: Inconsistent IC50 values can be due to:
-
Cell density: Ensure you seed the same number of cells for each experiment, as cell density can influence drug sensitivity.
-
Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Pyridostatin stability: Prepare fresh dilutions of Pyridostatin for each experiment from a frozen stock, as it may degrade in solution over time.
-
Incubation time: Use a consistent incubation time for drug treatment.
-
-
-
Question: How can I assess if Pyridostatin is selective for cancer cells?
-
Answer: To determine selectivity, you should test Pyridostatin on a panel of cell lines that includes both cancer and non-cancerous (e.g., normal fibroblasts) cells. A higher IC50 value in normal cells compared to cancer cells indicates a degree of selectivity.[3]
-
-
Question: My cells are dying too quickly, even at low concentrations of Pyridostatin. What should I check?
-
Answer: If you observe excessive toxicity:
-
Verify your stock solution concentration: An error in the concentration of your stock solution could lead to unintentionally high doses.
-
Check for solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not toxic to the cells.
-
Shorten the incubation time: A shorter exposure to the drug may be necessary for highly sensitive cell lines.
-
-
Troubleshooting DNA Damage and Repair Assays
Pyridostatin is known to induce DNA damage, often as a consequence of stabilizing G-quadruplex structures and interfering with DNA replication and transcription.
FAQs & Troubleshooting:
-
Question: I am not observing a significant increase in γH2AX foci after Pyridostatin treatment in my immunofluorescence assay. Why?
-
Answer: Several factors could explain this:
-
Insufficient drug concentration or incubation time: The induction of DNA damage is both dose- and time-dependent. You may need to increase the concentration of Pyridostatin or the duration of the treatment.
-
Cell cycle stage: DNA damage induced by Pyridostatin can be cell cycle-dependent.[4] Ensure your cell population is actively dividing.
-
Antibody quality: Verify the specificity and efficacy of your primary antibody against γH2AX.
-
Fixation and permeabilization: Optimize your immunofluorescence protocol, as improper fixation or permeabilization can affect antibody binding.
-
-
-
Question: How can I distinguish between telomeric and non-telomeric DNA damage?
-
Answer: You can use co-localization studies with telomere-specific markers.
-
Immuno-FISH: Combine immunofluorescence for γH2AX with fluorescent in situ hybridization (FISH) using a telomere-specific probe.
-
Co-staining with telomere proteins: Perform co-immunofluorescence for γH2AX and a telomere-binding protein like TRF1 or TRF2.[5]
-
-
-
Question: How do I investigate the specific genomic loci of Pyridostatin-induced DNA damage?
-
Answer: Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is the method of choice for this purpose.
-
ChIP-seq for γH2AX: This will allow you to map the genome-wide distribution of DNA double-strand breaks induced by Pyridostatin.[6]
-
Data analysis: Bioinformatic analysis of the ChIP-seq data can then be used to identify if the DNA damage hotspots correlate with the locations of putative G-quadruplex forming sequences.
-
-
III. Quantitative Data Summary
The following tables summarize key quantitative data for Pyridostatin and its analogues from the literature. This information can serve as a reference for experimental design and data interpretation.
Table 1: IC50 Values of Pyridostatin in Various Human Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Adenocarcinoma | >100 (24h) | [7] |
| HT1080 | Fibrosarcoma | 0.6 | [3][8] |
| U2OS | Osteosarcoma | Not specified | [3] |
| WI-38 | Normal Lung Fibroblasts | >11.1 | [3] |
| HTB-26 | Breast Cancer | 10-50 | [9] |
| PC-3 | Pancreatic Cancer | 10-50 | [9] |
| HepG2 | Hepatocellular Carcinoma | 10-50 | [9] |
Table 2: Binding Affinity of Pyridostatin for G-Quadruplex DNA
| G-Quadruplex Sequence | Method | Kd (nM) | Reference |
| Human Telomeric DNA | Laser Tweezers | 490 ± 80 | Not found in search results |
IV. Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of Pyridostatin-G4 interactions.
FRET-Melting Assay Protocol
-
Oligonucleotide Preparation:
-
Synthesize or purchase a G-quadruplex forming oligonucleotide with a FRET pair (e.g., 5'-FAM and 3'-TAMRA).
-
Resuspend the oligonucleotide in a suitable buffer (e.g., 10 mM Lithium Cacodylate, pH 7.2).
-
-
Annealing:
-
Dilute the oligonucleotide to the desired final concentration (e.g., 0.2 µM) in the annealing buffer (e.g., 10 mM Lithium Cacodylate, 100 mM KCl, pH 7.2).
-
Heat the solution to 95°C for 5 minutes.
-
Allow the solution to cool slowly to room temperature.
-
-
Ligand Preparation:
-
Prepare a stock solution of Pyridostatin in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Pyridostatin in the annealing buffer.
-
-
Assay Setup:
-
In a 96-well qPCR plate, mix the annealed oligonucleotide with the Pyridostatin dilutions to achieve the desired final concentrations. Include a "no ligand" control.
-
-
Data Acquisition:
-
Use a real-time PCR machine to monitor the fluorescence of the donor fluorophore (e.g., FAM) as the temperature is increased from room temperature to 95°C in small increments (e.g., 1°C/minute).
-
-
Data Analysis:
-
Normalize the fluorescence data.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded, which corresponds to the inflection point of the melting curve.
-
Calculate the ΔTm as the difference between the Tm with and without the ligand.
-
Circular Dichroism (CD) Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a solution of the G-quadruplex oligonucleotide (typically 2-5 µM) in the desired buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5).
-
Anneal the oligonucleotide as described for the FRET-melting assay.
-
Prepare a stock solution of Pyridostatin.
-
-
CD Measurement:
-
Record a baseline CD spectrum of the buffer alone.
-
Record the CD spectrum of the folded G-quadruplex from approximately 220 nm to 320 nm.
-
Titrate small aliquots of the Pyridostatin stock solution into the G-quadruplex solution and record the CD spectrum after each addition, allowing time for equilibration.
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Analyze the changes in the CD signal at characteristic wavelengths (e.g., 264 nm, 295 nm) to monitor conformational changes in the G-quadruplex upon ligand binding.[2]
-
Cell Viability (IC50) Assay Protocol
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of Pyridostatin in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Pyridostatin. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Use a suitable cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo).
-
Follow the manufacturer's instructions to measure cell viability, typically by reading absorbance or fluorescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Pyridostatin concentration.
-
Use a non-linear regression model to fit the data and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).[3]
-
V. Visualizations
The following diagrams illustrate key concepts and workflows related to the study of Pyridostatin.
Caption: Experimental workflow for characterizing Pyridostatin's interaction with G-quadruplexes.
Caption: Troubleshooting logic for a common issue in FRET-melting assays with Pyridostatin.
Caption: Simplified signaling pathway of Pyridostatin-induced cellular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 3. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. G-quadruplex inducer/stabilizer pyridostatin targets SUB1 to promote cytotoxicity of a transplatinum complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule-mediated G-quadruplex isolation from human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of Pyridostatin Trihydrochloride in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Pyridostatin Trihydrochloride degradation in cell culture media. Our goal is to provide you with the necessary information to ensure the integrity and efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Pyridostatin is a potent G-quadruplex (G4) stabilizer used in cancer research to induce DNA damage and inhibit cell proliferation by targeting G4 structures in telomeres and oncogene promoter regions.[1][2] The stability of this compound in cell culture media is critical because its degradation can lead to a loss of biological activity, resulting in inaccurate and irreproducible experimental outcomes. The free base form of Pyridostatin is known to be prone to instability, making the use of a stable salt form, such as the trihydrochloride, advisable.[3]
Q2: What are the primary factors that can cause this compound degradation in cell culture media?
Several factors can contribute to the degradation of this compound in your cell culture experiments:
-
pH: The physiological pH of cell culture media (typically 7.2-7.4) may influence the hydrolytic stability of the compound.
-
Temperature: Incubation at 37°C for extended periods can accelerate degradation kinetics.
-
Light Exposure: As with many complex organic molecules, exposure to light, particularly UV radiation, can potentially lead to photodegradation.
-
Media Components: Interactions with components in the cell culture media, such as serum proteins or other additives, may affect the stability of the compound.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of stock solutions can lead to degradation and precipitation.[3]
Q3: How should I prepare and store this compound stock solutions to maximize stability?
Proper preparation and storage of stock solutions are crucial for maintaining the integrity of this compound.
-
Solvent Selection: this compound is soluble in water and DMSO.[4] For cell culture experiments, preparing a concentrated stock solution in sterile, nuclease-free DMSO or water is recommended.
-
Storage Conditions: Store stock solutions at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[3]
-
Light Protection: Store stock solutions in amber vials or wrap the vials in aluminum foil to protect them from light.
Q4: What is the recommended final concentration of this compound in cell culture media, and how long is it stable under typical incubation conditions (37°C, 5% CO2)?
The optimal final concentration of this compound will vary depending on the cell line and the specific experimental goals. Concentrations ranging from 1 µM to 10 µM are commonly reported in the literature for inducing DNA damage and cell cycle arrest.[5][6]
While specific quantitative data on the half-life of this compound in cell culture media at 37°C is limited, a study on a technetium-labeled Pyridostatin derivative demonstrated high stability in cell culture media at 37°C. However, it is best practice to prepare fresh working solutions in media for each experiment or to minimize the time the compound spends in the incubator before being added to the cells.
Q5: Are there any known incompatibilities between this compound and common cell culture media components?
Direct studies on incompatibilities are scarce. However, the presence of serum in the media could potentially lead to protein binding, which might affect the free concentration and stability of the compound. When troubleshooting unexpected results, consider evaluating the stability of this compound in your specific media and serum combination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or weaker than expected biological effect (e.g., reduced cell cycle arrest, lower levels of DNA damage). | Degradation of this compound in stock solution or working solution. | 1. Prepare fresh stock solutions from powder. 2. Ensure proper storage of stock solutions (-20°C or -80°C, protected from light). 3. Avoid multiple freeze-thaw cycles by using aliquots. 4. Prepare working solutions in media immediately before use. 5. Verify the concentration and integrity of the stock solution using a stability-indicating analytical method (see Experimental Protocols). |
| Variability in results between experiments. | Inconsistent handling of this compound solutions. Differences in incubation time of the compound in media before application to cells. | 1. Standardize the entire experimental workflow, from stock solution preparation to the timing of adding the compound to the cells. 2. Minimize the exposure of stock and working solutions to light. |
| Complete loss of activity. | Significant degradation of the compound. | 1. Obtain a fresh batch of this compound. 2. Perform a quality control check on the new batch by assessing its stability and biological activity in a well-characterized assay. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC-UV
This protocol provides a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 1 mM stock solution of this compound in sterile DMSO or water.
-
Spike the cell culture medium with this compound to a final concentration of 10 µM. Prepare a sufficient volume to collect samples at multiple time points.
-
Incubate the medium at 37°C in a 5% CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot (e.g., 100 µL) of the medium.
-
Immediately store the collected aliquots at -80°C until analysis to halt further degradation.
-
For analysis, thaw the samples and precipitate proteins if serum was used. Add 3 volumes of cold acetonitrile to each sample, vortex, and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by HPLC-UV.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute the compound. The exact gradient should be optimized for your system.
-
Detection: Monitor the absorbance at the λmax of Pyridostatin (consult the manufacturer's data or determine experimentally).
-
-
Quantify the peak area of Pyridostatin at each time point. The percentage of remaining Pyridostatin can be calculated relative to the T=0 time point.
Data Presentation:
| Time (hours) | Peak Area (Arbitrary Units) | % Remaining Pyridostatin |
| 0 | [Insert Value] | 100% |
| 2 | [Insert Value] | [Calculate %] |
| 4 | [Insert Value] | [Calculate %] |
| 8 | [Insert Value] | [Calculate %] |
| 24 | [Insert Value] | [Calculate %] |
| 48 | [Insert Value] | [Calculate %] |
| 72 | [Insert Value] | [Calculate %] |
Visualizations
Diagram 1: Factors Influencing Pyridostatin Stability
Caption: Key factors that can lead to the degradation of Pyridostatin in cell culture.
Diagram 2: Recommended Workflow for Handling Pyridostatin
Caption: A workflow for handling Pyridostatin to minimize degradation.
Diagram 3: Pyridostatin's Mechanism of Action
Caption: Simplified signaling pathway of Pyridostatin's action in cancer cells.
References
- 1. Stabilisation of G-quadruplex DNA by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 5. The G-quadruplex DNA stabilizing drug pyridostatin promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
Adjusting Pyridostatin Trihydrochloride treatment times for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridostatin trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Pyridostatin is a small molecule that selectively binds to and stabilizes G-quadruplex (G4) structures in DNA and RNA.[1] G4s are secondary structures that can form in guanine-rich nucleic acid sequences. By stabilizing these structures, Pyridostatin can interfere with key cellular processes like DNA replication and transcription, leading to DNA damage, cell cycle arrest, and in some cases, apoptosis.[2][3]
Q2: What is the optimal concentration and treatment time for Pyridostatin?
A2: The optimal concentration and treatment time for Pyridostatin are highly dependent on the cell line and the specific experimental endpoint. Generally, concentrations in the high nanomolar to low micromolar range are effective.[4] Treatment times can vary from a few hours to several days.[3][5] It is crucial to perform a dose-response and time-course experiment for each new cell line and experimental setup to determine the optimal conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in water and DMSO.[6] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO or water and then dilute it to the final working concentration in the cell culture medium. To avoid solubility issues, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%). Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What are the expected cellular effects of Pyridostatin treatment?
A4: Treatment with Pyridostatin can lead to a variety of cellular effects, including:
-
DNA Damage Response (DDR): Activation of DDR pathways, characterized by the phosphorylation of proteins such as ATM, CHK1, and H2AX (γH2AX).[3]
-
Cell Cycle Arrest: Predominantly at the G2/M phase of the cell cycle.[3]
-
Apoptosis: Induction of programmed cell death at higher concentrations or longer treatment times.
-
Senescence: Long-term treatment with lower concentrations can induce a state of cellular senescence.[4][5]
-
Activation of Innate Immune Signaling: In some contexts, Pyridostatin-induced DNA damage can lead to the activation of the cGAS-STING pathway.[7]
Q5: What controls should I include in my Pyridostatin experiments?
A5: Appropriate controls are essential for interpreting your results accurately. Key controls include:
-
Untreated Control: Cells that have not been exposed to any treatment.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the Pyridostatin.
-
Positive Control: A well-characterized DNA damaging agent (e.g., Doxorubicin or Etoposide) can be used as a positive control for assays measuring DNA damage or cell death.
Troubleshooting Guides
Issue 1: No or Low DNA Damage Response Observed
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration or Treatment Time | Perform a dose-response (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to identify the optimal conditions for your specific cell line. |
| Cell Line Resistance | Some cell lines may be inherently more resistant to Pyridostatin. Consider using a different cell line that has been shown to be sensitive or investigate the expression levels of proteins involved in DNA repair in your cell line. |
| Incorrect Antibody or Detection Method | Ensure you are using validated antibodies for detecting DNA damage markers (e.g., anti-γH2AX, anti-53BP1). Optimize your Western blot or immunofluorescence protocol, including antibody concentrations and incubation times. |
| Compound Inactivity | Verify the quality and purity of your this compound.[1] If possible, test a new batch of the compound. |
Issue 2: High Cell Toxicity at Low Concentrations
| Possible Cause | Troubleshooting Step |
| High Sensitivity of the Cell Line | Your cell line may be particularly sensitive to G4 stabilization. Reduce the concentration of Pyridostatin and shorten the treatment duration. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding toxic levels (typically >0.5%). |
| Off-Target Effects | While Pyridostatin is selective for G4s, off-target effects can occur at higher concentrations. Lowering the concentration may mitigate these effects. |
| Contamination | Check your cell culture for any signs of contamination (e.g., mycoplasma) that could increase cellular stress and sensitivity to the compound. |
Issue 3: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure that cells are seeded at a consistent density across all experiments, as confluency can affect drug sensitivity. |
| Variability in Treatment Conditions | Maintain consistent incubation times, temperatures, and CO2 levels. Ensure accurate and consistent dilution of the Pyridostatin stock solution for each experiment. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing. |
| Compound Stability | Prepare fresh dilutions of Pyridostatin from a frozen stock for each experiment to avoid degradation. |
Data Presentation
Table 1: Recommended Concentration Ranges of Pyridostatin for Initial Screening in Various Cell Lines
| Cell Line Type | Concentration Range (µM) | Typical Treatment Duration (hours) |
| Human Fibrosarcoma (e.g., HT1080) | 0.2 - 5 | 24 - 72 |
| Human Cervical Cancer (e.g., HeLa) | 0.5 - 10 | 24 - 72 |
| Human Osteosarcoma (e.g., U2OS) | 0.5 - 10 | 24 - 72 |
| Human Breast Cancer (e.g., MDA-MB-231) | 1 - 10 | 24 - 48 |
| Human Normal Fibroblasts (e.g., WI-38) | 5 - 20 | 72 |
Note: These are starting recommendations. Optimal concentrations may vary.
Experimental Protocols
Protocol 1: Determining Optimal Pyridostatin Concentration using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach full confluency by the end of the experiment. Allow cells to adhere overnight.
-
Pyridostatin Preparation: Prepare a 2X stock solution of Pyridostatin in cell culture medium from a concentrated stock in DMSO or water. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X Pyridostatin dilutions to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: After incubation, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the values to the vehicle-treated control to determine the percentage of cell viability. Plot the results to generate a dose-response curve and calculate the IC50 value.
Protocol 2: Western Blot Analysis of DNA Damage Markers
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of Pyridostatin and for the optimal duration determined from the viability assay. Include untreated and vehicle controls.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against DNA damage markers (e.g., anti-γH2AX, anti-phospho-ATM, anti-phospho-CHK1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
Visualizations
Caption: Experimental workflow for optimizing Pyridostatin treatment.
Caption: Pyridostatin-induced signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. embopress.org [embopress.org]
Validation & Comparative
A Comparative Guide to G-Quadruplex Ligands: Pyridostatin Trihydrochloride vs. Phen-DC3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent G-quadruplex (G4) stabilizing ligands: Pyridostatin Trihydrochloride (PDS) and Phen-DC3. By examining their performance based on experimental data, this document aims to assist researchers in selecting the appropriate tool for their specific G4-related studies.
Introduction to G-Quadruplex Ligands
G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of crucial biological processes, including the regulation of gene expression, telomere maintenance, and DNA replication. Their prevalence in the promoter regions of oncogenes and in telomeres has made them attractive targets for anticancer drug development. Small molecules that can selectively bind to and stabilize G4 structures, known as G4 ligands, can interfere with these cellular processes, leading to effects such as cell cycle arrest and apoptosis in cancer cells.
Pyridostatin and Phen-DC3 are two of the most extensively studied G4 ligands. Both are recognized for their high affinity and selectivity for G4 structures over duplex DNA. This guide will delve into a comparative analysis of their binding properties, cellular activities, and the molecular pathways they influence.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for Pyridostatin and Phen-DC3 based on available experimental evidence. Direct comparison should be approached with caution, as experimental conditions can vary between studies.
Table 1: G-Quadruplex Binding Affinity and Stabilization
| Parameter | Pyridostatin (PDS) | Phen-DC3 | G4-DNA Target & Conditions | Reference |
| Dissociation Constant (Kd) | ~490 nM | Weaker than PDS | General G4 (cell-free assay) | [1] |
| Helicase Inhibition (IC50) | More potent than Phen-DC3 in preventing G4R1 resolving activity | 65 ± 6 nM (FANCJ helicase) | G4R1 helicase assay; FANCJ helicase assay | [1] |
| G4 Stabilization (ΔTm) | Not specified in direct comparison | Not specified in direct comparison | FRET melting assays are used to determine this value.[2][3][4] |
Table 2: Cellular Activity
| Parameter | Pyridostatin (PDS) | Phen-DC3 | Cell Line & Conditions | Reference |
| Induction of DNA Damage (γH2AX foci) | Yes | Yes | Various cancer cell lines | [5] |
| Cell Cycle Arrest | G2/M phase | Not specified | Various cancer cell lines | |
| Induction of Apoptosis | Yes | Yes | Various cancer cell lines |
Mechanism of Action and Cellular Consequences
Both Pyridostatin and Phen-DC3 exert their biological effects primarily by binding to and stabilizing G-quadruplex structures. This stabilization can lead to a cascade of cellular events, most notably the induction of a DNA Damage Response (DDR).
DNA Damage Response (DDR) Pathway
Stabilization of G4 structures by PDS or Phen-DC3 can impede the progression of DNA and RNA polymerases during replication and transcription. This stalling can lead to the formation of DNA double-strand breaks (DSBs), a severe form of DNA damage. The cell recognizes these DSBs and activates the DDR pathway. A key early event in this pathway is the phosphorylation of the histone variant H2AX to form γH2AX, which serves as a beacon for the recruitment of DNA repair proteins. Persistent DNA damage can lead to cell cycle arrest, typically at the G2/M checkpoint, and can ultimately trigger apoptosis.
cGAS-STING Pathway Activation
A more recently elucidated consequence of G4 ligand-induced DNA damage is the activation of the innate immune cGAS-STING pathway. The accumulation of cytosolic DNA fragments, often resulting from unresolved DNA damage and the formation of micronuclei, is detected by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum. Activated STING translocates to the Golgi apparatus and recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines. This pathway links G4 stabilization to an anti-tumor immune response.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of G-quadruplex ligands.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay is used to determine the ability of a ligand to stabilize a G-quadruplex structure by measuring the change in its melting temperature (Tm).
Methodology:
-
Oligonucleotide Design: A G4-forming oligonucleotide is dually labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA) at its 5' and 3' ends, respectively. In the folded G4 conformation, the donor and quencher are in close proximity, resulting in low fluorescence. Upon unfolding (melting), the distance between them increases, leading to an increase in fluorescence.
-
Sample Preparation: The labeled oligonucleotide is annealed in a buffer containing a physiologically relevant concentration of cations (e.g., 100 mM KCl) to promote G4 formation. The ligand of interest is added at various concentrations.
-
Data Acquisition: The fluorescence intensity is monitored as the temperature is gradually increased, typically from room temperature to 95°C, using a real-time PCR machine.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the G4 structures are unfolded, identified as the inflection point of the melting curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the G4 in the absence of the ligand from the Tm in its presence. A larger ΔTm indicates greater stabilization.
Taq Polymerase Stop Assay
This assay assesses the ability of a ligand to stabilize a G-quadruplex and thereby block the progression of a DNA polymerase.
Methodology:
-
Template and Primer Design: A single-stranded DNA template containing a G4-forming sequence is designed. A fluorescently or radioactively labeled primer is annealed upstream of the G4 sequence.
-
Reaction Setup: The primer-template duplex is incubated with the G4 ligand at various concentrations in a buffer containing Taq DNA polymerase, dNTPs, and the appropriate cations to support both G4 formation and polymerase activity.
-
Polymerase Extension: The reaction is initiated and allowed to proceed for a defined period. The polymerase will extend the primer until it encounters the stabilized G4 structure, where it will pause or stop.
-
Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis. The intensity of the band corresponding to the full-length product and the band corresponding to the polymerase stop site are quantified. Increased intensity of the stop band with increasing ligand concentration indicates G4 stabilization.[6][7][8]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to characterize the topology of G-quadruplexes and to observe conformational changes upon ligand binding.[9][10][11][12]
Methodology:
-
Sample Preparation: The G4-forming oligonucleotide is prepared in a suitable buffer with cations. A baseline CD spectrum of the folded G4 is recorded.
-
Ligand Titration: The G4 ligand is titrated into the oligonucleotide solution in increasing concentrations.
-
Spectral Acquisition: A CD spectrum is recorded after each addition of the ligand. The spectra are typically recorded in the UV range (e.g., 220-320 nm).
-
Data Analysis: Changes in the CD spectrum upon ligand binding can indicate a conformational change in the G4 structure. For example, both Pyridostatin and Phen-DC3 have been shown to induce a conformational change in human telomeric G-quadruplexes to an antiparallel structure.[13] The magnitude of the spectral changes can also be used to determine the binding affinity of the ligand.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a novel G-quadruplex ligand.
References
- 1. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 2. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wisconsin-uwm.primo.exlibrisgroup.com [wisconsin-uwm.primo.exlibrisgroup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ERIC - EJ1159583 - Circular Dichroism of G-Quadruplex: A Laboratory Experiment for the Study of Topology and Ligand Binding, Journal of Chemical Education, 2017-Nov [eric.ed.gov]
- 12. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand-induced conformational changes with cation ejection upon binding to human telomeric DNA G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo On-Target Efficacy of Pyridostatin Trihydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo on-target effects of Pyridostatin Trihydrochloride, a potent G-quadruplex (G4) stabilizing ligand, with other alternative G4-targeting agents. The information presented is curated from peer-reviewed experimental data to assist researchers in making informed decisions for their preclinical studies.
Introduction to G-Quadruplex Stabilization
G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in various cellular processes, including telomere maintenance, gene regulation, and DNA replication. The stabilization of G4s by small molecules has emerged as a promising anti-cancer strategy. This compound is a well-characterized G4 ligand that has demonstrated significant anti-tumor activity in preclinical models. This document evaluates its in vivo performance against other notable G4 stabilizers.
Comparative Analysis of In Vivo Efficacy
The following tables summarize quantitative data from various in vivo studies on Pyridostatin and its alternatives. It is important to note that these results are compiled from different studies and may not represent head-to-head comparisons in the same experimental model.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| Pyridostatin | BRCA1/2-deficient xenografts | Not specified | Effective suppression of tumor growth[1] | Overcomes PARP inhibitor resistance; activates cGAS-STING pathway[1] |
| Pyridostatin | BRCA1-mutated patient-derived xenografts (PDTX) | Not specified | 60% TGI, 16-day tumor growth delay[2] | Well-tolerated in vivo[2] |
| BRACO-19 | UXF1138L human uterus carcinoma xenograft | 2 mg/kg/day, i.p. | 96% TGI[3][4][5] | Loss of nuclear hTERT expression, indicative of telomere dysfunction[3][4][5] |
| TMPyP4 | Colorectal cancer patient-derived xenograft (PDX) | 30 mg/kg | Significant tumor growth suppression[6] | Enhances anti-tumor immunity and sensitivity to anti-PD1 treatment[6] |
| Compound | In Vivo Model | Observed Toxicity | Key Findings |
| Pyridostatin | Mice | Well-tolerated[2] | No significant off-target effects reported in the context of BRCA1/2-deficient tumors[1] |
| BRACO-19 | Mice | Not specified in detail, but no toxic deaths reported at the efficacious dose[5] | Long-term administration was possible[5] |
| TMPyP4 | Mice | Dose-dependent effects: low doses (≤0.5 µM) may promote cell migration, while high doses (≥2 µM) induce cell death[7][8] | Biosafety confirmed in a colorectal cancer model[6] |
| Phen-DC3 | Not specified in detail | Moderate cytotoxicity in HeLa cells[9] | Further in vivo toxicity studies are needed |
Signaling Pathways and Mechanisms of Action
Pyridostatin and other G4 ligands exert their anti-tumor effects through various signaling pathways. A primary mechanism for Pyridostatin is the induction of DNA damage, which in BRCA1/2-deficient tumors, leads to the activation of the cGAS-STING pathway, triggering an innate immune response against the cancer cells.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key in vivo experiments cited in this guide.
Xenograft Tumor Model Protocol
A general workflow for assessing the in vivo efficacy of G4 ligands using xenograft models is outlined below.
Protocol for Pyridostatin Administration in BRCA1/2-deficient Xenografts:
-
Cell Lines: DLD1 BRCA2+/+ and BRCA2-/- human colorectal carcinoma cells.
-
Animal Model: CB17-SCID male mice.
-
Implantation: 1 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel, injected intramuscularly into the hind leg.
-
Treatment Initiation: When tumors reached approximately 100-150 mm³.
-
Dosing: The specific dosing regimen for Pyridostatin in this study was not detailed but was established through extensive tolerability studies.[1]
Measurement of Telomere Dysfunction
Stabilization of G4s at telomeres can lead to telomere dysfunction, a key on-target effect of many G4 ligands.
Protocol for Assessing Telomere Dysfunction (based on BRACO-19 studies):
-
In Vitro Analysis: Human uterus carcinoma cell line UXF1138L was treated with BRACO-19. Telomere length was measured after 15 days of exposure, showing a shortening of approximately 0.4 kb.[3][4][5]
-
In Vivo Analysis: UXF1138L xenografts were treated with BRACO-19. Tumor tissues were collected for immunostaining.
-
Endpoint: Loss of nuclear hTERT protein expression and an increase in atypical mitoses were indicative of telomere dysfunction.[3][4][5]
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for γH2AX
This technique is used to identify the genomic locations of DNA double-strand breaks induced by G4 ligands, confirming their on-target engagement.
Protocol for γH2AX ChIP-Seq:
-
Cell Treatment: Human cancer cells are treated with the G4 ligand (e.g., Pyridostatin) to induce DNA damage.
-
Chromatin Crosslinking and Sonication: Cells are treated with formaldehyde to crosslink proteins to DNA, followed by sonication to shear the chromatin into small fragments.
-
Immunoprecipitation: An antibody specific for γH2AX is used to immunoprecipitate the chromatin fragments containing this histone modification.
-
DNA Purification and Sequencing: The DNA is purified from the immunoprecipitated complexes and sequenced using next-generation sequencing.
-
Data Analysis: The sequencing reads are mapped to the genome to identify regions enriched for γH2AX, which correspond to sites of DNA damage.[10]
Conclusion
This compound demonstrates potent and selective on-target activity in vivo, particularly in tumors with deficiencies in DNA repair pathways like BRCA1/2. Its ability to activate the cGAS-STING pathway presents a promising mechanism for cancer immunotherapy. While direct comparative data is limited, the available evidence suggests that Pyridostatin is a highly effective G4 stabilizer with a favorable in vivo tolerability profile. Alternative G4 ligands such as BRACO-19 and TMPyP4 also show significant anti-tumor activity, often through distinct or overlapping mechanisms related to telomere dysfunction and immune modulation. The choice of a G4 ligand for preclinical studies should be guided by the specific cancer model, the desired mechanism of action, and the tolerability of the compound. Further head-to-head in vivo studies are warranted to definitively establish the comparative efficacy and safety of these promising anti-cancer agents.
References
- 1. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. The G-quadruplex-interactive molecule BRACO-19 inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting G-quadruplex by TMPyP4 for inhibition of colorectal cancer through cell cycle arrest and boosting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TMPyP4 promotes cancer cell migration at low doses, but induces cell death at high doses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A complementary chemical probe approach towards customized studies of G-quadruplex DNA structures in live cells - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05816A [pubs.rsc.org]
- 10. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
Pyridostatin Trihydrochloride vs. BRACO19: A Comparative Guide for Telomere-Targeting Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent G-quadruplex (G4) stabilizing ligands, Pyridostatin Trihydrochloride (PDS) and BRACO19. Both compounds are instrumental in the study of telomere biology and are considered potential therapeutic agents due to their ability to target and stabilize G-quadruplex structures, which can inhibit telomerase activity and induce cellular senescence or apoptosis in cancer cells. This comparison aims to assist researchers in selecting the appropriate tool for their specific experimental needs by presenting objective performance data and detailed experimental protocols.
Mechanism of Action: Targeting the Telomeric G-Quadruplex
Both Pyridostatin and BRACO19 function by binding to and stabilizing G-quadruplex structures, which are non-canonical secondary structures formed in guanine-rich nucleic acid sequences.[1] Telomeric DNA, with its repetitive TTAGGG sequence, is a primary target for these ligands.[2] Stabilization of the G-quadruplex at the 3' single-stranded overhang of telomeres can inhibit the enzyme telomerase, which is responsible for maintaining telomere length in the vast majority of cancer cells.[3][4] This inhibition leads to telomere shortening, DNA damage responses, and ultimately, cell cycle arrest and apoptosis.[2][3] While both molecules share this general mechanism, their distinct chemical structures lead to differences in binding affinity, selectivity, and cellular activity.
References
- 1. G-quadruplex inducer/stabilizer pyridostatin targets SUB1 to promote cytotoxicity of a transplatinum complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The G-quadruplex-interactive molecule BRACO-19 inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Pyridostatin Trihydrochloride vs. CX-5461 in G-Quadruplex Targeting for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Prominent G-Quadruplex Ligands
The targeting of non-canonical DNA structures known as G-quadruplexes (G4s) has emerged as a promising strategy in cancer therapeutics. These four-stranded structures are prevalent in the promoter regions of oncogenes and telomeres, making them attractive targets for small molecule intervention. Among the numerous G4-stabilizing ligands developed, Pyridostatin Trihydrochloride and CX-5461 have garnered significant attention. This guide provides a detailed head-to-head comparison of their mechanisms of action, target selectivity, and anti-cancer activity, supported by experimental data to inform researchers and drug development professionals.
At a Glance: Key Differences and Mechanisms of Action
Pyridostatin is a highly selective G-quadruplex stabilizing agent. Its primary mechanism of action involves binding to and stabilizing G4 structures, leading to replication and transcription-dependent DNA damage, which ultimately triggers cell cycle arrest and apoptosis.[1] In contrast, CX-5461 exhibits a more complex, multi-pronged mechanism of action. While it also functions as a G-quadruplex stabilizer, it was initially identified as a selective inhibitor of RNA Polymerase I (Pol I) transcription.[2] Subsequent research has further revealed its activity as a topoisomerase II (TOP2) poison.[3][4] This multifaceted activity of CX-5461 contributes to its potent anti-tumor effects but also complicates its pharmacological profile.
Quantitative Analysis of Cellular Potency
Direct comparative studies highlight the differential potency of Pyridostatin and CX-5461 in various cancer cell lines, particularly those with deficiencies in DNA damage repair pathways such as BRCA1 and BRCA2 mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) values from a study using HCT116 human colon cancer cells and its isogenic knockout cell lines.
| Cell Line | Target Gene Knockout | Pyridostatin IC50 (µM) | CX-5461 IC50 (nM) |
| HCT116 | Wild-Type | 9.45 | 34.20 |
| HCT116 | POLQ Knockout | 1.90 | 4.46 |
| HCT116 | UBE2N Knockout | 0.29 | 0.24 |
Data sourced from a study by Masud et al., 2021.[5]
These data indicate that both compounds show increased potency in cells with deficiencies in specific DNA repair pathways. Notably, CX-5461 demonstrates significantly higher potency, with IC50 values in the nanomolar range compared to the micromolar range for Pyridostatin in the same cell lines.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of Pyridostatin and CX-5461 trigger different downstream signaling pathways, as illustrated in the diagrams below.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Ubiquitin-mediated DNA damage response is synthetic lethal with G-quadruplex stabilizer CX-5461 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Genomic Targets of Pyridostatin Trihydrochloride Using CRISPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pyridostatin Trihydrochloride (PDS), a potent G-quadruplex stabilizing agent, with other alternatives. We delve into the validation of its genomic targets using CRISPR-Cas9 technology, supported by experimental data and detailed protocols.
Introduction to Pyridostatin and G-Quadruplexes
Pyridostatin (PDS) is a small molecule that selectively binds to and stabilizes G-quadruplexes (G4s)[1][2]. G4s are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are particularly prevalent in the promoter regions of oncogenes and telomeres, making them attractive targets for anticancer therapies[1][3]. By stabilizing G4 structures, PDS can induce DNA damage, trigger cell cycle arrest, and modulate the expression of key cancer-related genes, a primary example being the proto-oncogene SRC[4][5]. The validation of such genomic targets is crucial for understanding the mechanism of action of PDS and for the development of more selective G4-targeted therapies.
CRISPR-Cas9 in Target Validation
The CRISPR-Cas9 system has emerged as a powerful tool for validating drug-target interactions with high precision[6]. For a compound like PDS, CRISPR can be employed in several ways:
-
Gene Knockout: To confirm if the cytotoxicity of PDS is dependent on a specific gene, that gene can be knocked out. If cells lacking the target gene show resistance to PDS, it validates the gene's role in the drug's mechanism.
-
G-Quadruplex Disruption: Specific guide RNAs (sgRNAs) can be designed to direct the Cas9 nuclease to the G4-forming sequence within a target gene, such as SRC. The resulting double-strand break and subsequent error-prone repair by non-homologous end joining (NHEJ) can disrupt the G4 structure. This allows for the assessment of whether the therapeutic effect of PDS is mediated through its interaction with this specific G4.
-
CRISPR interference (CRISPRi) and Activation (CRISPRa): A catalytically inactive Cas9 (dCas9) can be fused to transcriptional repressors or activators. This system can be targeted to a G4-forming region to modulate gene expression, mimicking or blocking the effect of PDS to dissect the functional consequences of G4 stabilization.
Comparative Performance of G-Quadruplex Stabilizers
The following table summarizes the cytotoxic activity (IC50 values) of Pyridostatin and two other notable G-quadruplex stabilizing agents, CX-5461 and QN-302, across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyridostatin | HeLa | Cervical Cancer | >100 (24h) | [7] |
| HT1080 | Fibrosarcoma | 0.2-0.5 | [8] | |
| U2OS | Osteosarcoma | 0.2-0.5 | [8] | |
| HCT116 | Colon Cancer | 10.78 | [9] | |
| HCT116 (UBE2N-/-) | Colon Cancer | 1.65 | [9] | |
| MRC5 | Normal Fibroblast | 5.38 | [4] | |
| CX-5461 | MDA-MB-231 | Triple-Negative Breast Cancer | ~1.5 | [10] |
| Hs578T | Triple-Negative Breast Cancer | 9.24 | [10] | |
| T47D | Breast Cancer (ER+) | 11.35 | [10] | |
| HCT116 | Colon Cancer | 0.03027 | [9] | |
| HCT116 (UBE2N-/-) | Colon Cancer | 0.00024 | [9] | |
| A549 | Lung Cancer | 0.169 | [11] | |
| SR | Large Cell Lymphoma | 0.012 | [12] | |
| MV 4;11 | Biphenotypic B Myelomonocytic Leukemia | 0.012 | [12] | |
| QN-302 | MIA PaCa-2 | Pancreatic Cancer | ~0.001-0.002 | [13] |
| PANC-1 | Pancreatic Cancer | ~0.001-0.002 | [13] | |
| BxPC-3 | Pancreatic Cancer | ~0.001-0.002 | [13] | |
| Capan-1 | Pancreatic Cancer | ~0.001-0.002 | [13] | |
| WDLPS | Well-differentiated Liposarcoma | 2.5 | [14] | |
| DD-1 (DDLPS) | Dedifferentiated Liposarcoma | 0.4 | [14] | |
| DD-2 (DDLPS) | Dedifferentiated Liposarcoma | 0.8 | [14] |
Note: IC50 values can vary depending on the assay conditions and duration of drug exposure.
Validated Genomic Target of Pyridostatin: SRC
Experimental data has demonstrated that Pyridostatin treatment leads to a significant downregulation of the proto-oncogene SRC.
| Treatment | Effect on SRC mRNA | Effect on SRC Protein | Cell Line | Reference |
| Pyridostatin | >95% reduction | ~60% reduction | MRC5-SV40 | [5] |
This effect is attributed to the stabilization of G-quadruplex structures within the SRC gene, leading to transcriptional repression.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Disruption of the SRC G-Quadruplex
This protocol outlines the steps to validate the role of the SRC G-quadruplex in mediating the effects of Pyridostatin.
1. sgRNA Design and Cloning:
-
Identify the putative G-quadruplex forming sequence (PQS) in the human SRC gene using a G4 prediction tool (e.g., QGRS Mapper).
-
Design multiple sgRNAs targeting the identified PQS using a CRISPR design tool (e.g., CRISPOR, CHOPCHOP). Select sgRNAs with high on-target scores and low off-target predictions.
-
Synthesize and anneal complementary oligonucleotides for the selected sgRNAs.
-
Clone the annealed sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
2. Cell Culture and Transfection:
-
Culture a human cancer cell line known to be sensitive to Pyridostatin (e.g., HeLa or a breast cancer cell line).
-
Transfect the cells with the sgRNA-Cas9 plasmids using a suitable transfection reagent. Include a non-targeting sgRNA control.
3. Validation of G-Quadruplex Disruption:
-
After 48-72 hours, harvest a subset of cells to confirm successful editing.
-
Isolate genomic DNA and amplify the region surrounding the target PQS by PCR.
-
Use Sanger sequencing and a tool like TIDE (Tracking of Indels by Decomposition) or next-generation sequencing to confirm the presence of insertions and deletions (indels) that disrupt the G4 sequence.
4. Pyridostatin Treatment and Viability Assay:
-
Plate the successfully edited cells and control cells.
-
Treat the cells with a range of Pyridostatin concentrations.
-
After 72 hours, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value for each condition. A significant increase in the IC50 for the cells with the disrupted SRC G-quadruplex would validate it as a key target of Pyridostatin.
Protocol 2: Chromatin Immunoprecipitation (ChIP) of Stabilized G-Quadruplexes
This protocol allows for the identification of genomic regions where Pyridostatin stabilizes G-quadruplexes.
1. Cell Treatment and Cross-linking:
-
Treat cells with Pyridostatin or a vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
2. Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-500 bp.
3. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for G-quadruplex structures (e.g., BG4).
-
Add protein A/G magnetic beads to pull down the antibody-G4-DNA complexes.
4. DNA Purification and Analysis:
-
Reverse the cross-linking and purify the immunoprecipitated DNA.
-
Use quantitative PCR (qPCR) to determine the enrichment of specific target sequences (e.g., the SRC promoter) in the Pyridostatin-treated sample compared to the control.
-
Alternatively, perform high-throughput sequencing (ChIP-seq) to identify all genomic regions where G-quadruplexes are stabilized by Pyridostatin.
Visualizing the Workflow and Pathways
To better illustrate the experimental processes and molecular interactions, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Updated Focus on Quadruplex Structures as Potential Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitin-mediated DNA damage response is synthetic lethal with G-quadruplex stabilizer CX-5461 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structure–activity relationships for the G-quadruplex-targeting experimental drug QN-302 and two analogues probed with comparative transcriptome profiling and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The G-quadruplex experimental drug QN-302 impairs liposarcoma cell growth by inhibiting MDM2 expression and restoring p53 levels - PMC [pmc.ncbi.nlm.nih.gov]
Pyridostatin's Selectivity Profile: A Comparative Analysis Against Diverse DNA and RNA Structures
For Immediate Release
Piscataway, NJ – November 7, 2025 – In the landscape of G-quadruplex (G4) stabilizing ligands, Pyridostatin (PDS) has emerged as a important tool for researchers in oncology and cellular biology. This guide provides a comprehensive comparison of Pyridostatin's binding selectivity against a variety of DNA and RNA structures, alongside prominent alternative G4 ligands. The data presented herein, supported by detailed experimental protocols, is intended to aid researchers, scientists, and drug development professionals in making informed decisions for their specific research applications.
Quantitative Analysis of Binding Affinity and Selectivity
The selectivity of a G4 ligand is paramount for its utility as a specific probe or therapeutic agent. The following tables summarize the binding affinities (expressed as dissociation constants, Kd) of Pyridostatin and its competitors—BRACO19, PhenDC3, and TMPyP4—for various nucleic acid structures. Lower Kd values indicate stronger binding.
| DNA G-Quadruplex Structure | Pyridostatin (Kd) | BRACO19 (Kd) | PhenDC3 (Kd) | TMPyP4 (Kd) | References |
| Human Telomeric (Hybrid) | 490 ± 80 nM | ~30 µM | ~1.4 µM | ~1.3 µM | [1] |
| c-MYC Promoter (Parallel) | Data not available | Data not available | Data not available | Data not available | |
| BCL-2 Promoter (Mixed) | 2.33 µM (analog) | Data not available | Data not available | Data not available | |
| AT11-L2 Aptamer (Parallel) | 14 nM | 5.6 µM | 1.4 µM | 1.3 µM | [1] |
| Other Nucleic Acid Structures | Pyridostatin (Kd) | BRACO19 (Kd) | PhenDC3 (Kd) | TMPyP4 (Kd) | References |
| Duplex DNA | >15-fold selectivity for G4 | ~10-fold selectivity for G4 | High selectivity for G4 | ~2-fold selectivity for G4 | [2] |
| RNA G-Quadruplex (TERRA) | Binds | Data not available | Data not available | Data not available | |
| Hairpin RNA | Data not available | Data not available | Data not available | Data not available |
Note: The available quantitative data for direct comparison is limited. The table reflects the best available information from the cited literature. "Data not available" indicates that specific Kd values for that ligand-structure interaction were not found in the surveyed literature.
Experimental Methodologies
To ensure reproducibility and aid in the design of future experiments, detailed protocols for key binding and selectivity assays are provided below.
Förster Resonance Energy Transfer (FRET) Melting Assay
This assay determines the thermal stability of a nucleic acid structure in the presence and absence of a ligand. An increase in the melting temperature (Tm) upon ligand binding indicates stabilization.
Protocol:
-
Oligonucleotide Preparation: Synthesize the target DNA or RNA sequence with a fluorophore (e.g., FAM) at one terminus and a quencher (e.g., TAMRA) at the other.
-
Annealing: Dissolve the labeled oligonucleotide in a buffer containing 10 mM lithium cacodylate (pH 7.2) and 10 mM KCl to a final concentration of 0.2 µM. Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper folding.
-
Ligand Preparation: Prepare a stock solution of Pyridostatin or the competitor ligand in DMSO. Dilute the stock solution in the assay buffer to the desired final concentrations.
-
Assay Setup: In a 96-well plate, mix the annealed oligonucleotide (final concentration 0.1 µM) with varying concentrations of the ligand. Include a control well with no ligand.
-
FRET Measurement: Use a real-time PCR machine or a dedicated FRET plate reader to monitor the fluorescence of the donor fluorophore while gradually increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the oligonucleotide is unfolded. This is determined by the inflection point of the melting curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the oligonucleotide alone from the Tm in the presence of the ligand.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to monitor conformational changes in nucleic acid structures upon ligand binding.
Protocol:
-
Sample Preparation: Prepare a solution of the target nucleic acid (e.g., 5 µM) in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5).
-
Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range (e.g., 220-320 nm for DNA G-quadruplexes), bandwidth (e.g., 1 nm), and scan speed (e.g., 100 nm/min).
-
Blank Measurement: Record a baseline spectrum of the buffer alone.
-
Titration: Add increasing concentrations of the ligand to the nucleic acid solution. After each addition, allow the sample to equilibrate for a set time (e.g., 5 minutes) before recording the CD spectrum.
-
Data Analysis: Subtract the buffer baseline from each spectrum. Analyze the changes in the CD signal at characteristic wavelengths to determine the binding mode and stoichiometry. For parallel G-quadruplexes, a positive peak around 260 nm and a negative peak around 240 nm are characteristic.[3]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Sample Preparation: Prepare a solution of the target nucleic acid (e.g., 10-20 µM) and the ligand (e.g., 100-200 µM) in the same buffer (e.g., 10 mM phosphate buffer, 100 mM KCl, pH 7.4). Degas both solutions before use.
-
Instrument Setup: Use an ITC instrument. Set the cell temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., injection volume and spacing).
-
Titration: Fill the sample cell with the nucleic acid solution and the injection syringe with the ligand solution. Perform a series of injections of the ligand into the sample cell.
-
Data Analysis: The raw data consists of a series of heat-flow peaks corresponding to each injection. Integrate these peaks to obtain the heat change per injection. Fit the integrated data to a suitable binding model to determine the thermodynamic parameters of the interaction.
Cellular Signaling Pathway Affected by Pyridostatin
Pyridostatin's stabilization of G-quadruplex structures within promoter regions of genes can have significant downstream cellular consequences. One well-documented effect is the downregulation of the BRCA1 gene, a key component of the DNA damage repair pathway.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Binding of Telomestatin, TMPyP4, BSU6037, and BRACO19 to a Telomeric G-Quadruplex–Duplex Hybrid Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
Safety Operating Guide
Proper Disposal of Pyridostatin Trihydrochloride: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals handling Pyridostatin Trihydrochloride, a G-quadruplex stabilizing ligand, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] While some safety data sheets (SDS) for Pyridostatin Hydrochloride classify it as not a hazardous substance or mixture, other variants, such as the TFA salt, are noted as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4][5] Given this potential for environmental toxicity, it is imperative to handle and dispose of this compound as a chemical waste product.
This guide provides a step-by-step operational plan for the safe disposal of this compound, adhering to standard laboratory chemical waste management practices.
Hazard and Safety Information
A summary of the key hazard and safety information for Pyridostatin and its salts is presented below. This information is compiled from various supplier safety data sheets and should be consulted before handling the compound.
| Parameter | Pyridostatin Hydrochloride | Pyridostatin TFA Salt | General Recommendations |
| GHS Classification | Not a hazardous substance or mixture[4] | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[5] | Treat as hazardous chemical waste due to potential aquatic toxicity. |
| Potential Health Effects | May be harmful if inhaled, absorbed through skin, or swallowed. May cause eye and respiratory tract irritation.[4] | Harmful if swallowed.[5] | Avoid inhalation, and contact with skin and eyes.[5] |
| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, lab coat.[6] | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator.[5] | Always wear appropriate PPE, including eye protection, gloves, and a lab coat. |
| First Aid Measures | Flush eyes with water, wash skin with soap and water, move to fresh air if inhaled. If swallowed, rinse mouth with water. Consult a physician.[4] | Flush eyes with water, wash skin with water, move to fresh air. If swallowed, call a poison center or doctor.[5] | In case of exposure, follow standard first aid procedures and seek medical attention. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, as well as grossly contaminated personal protective equipment (e.g., gloves, weigh boats, kimwipes), in a designated, compatible, and clearly labeled hazardous waste container.[7][8] The container should be made of a material that does not react with the chemical and must have a secure, tight-fitting lid.[9]
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound should be collected in a separate, designated liquid hazardous waste container.[10] Ensure the container is compatible with the solvent used. Do not mix incompatible waste streams.[9] For instance, halogenated and non-halogenated solvent wastes should be collected separately.
-
Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
2. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name "this compound."[7][8] Also, indicate the major components and their approximate percentages.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[9] Containers must be kept closed at all times, except when adding waste.[8][11] Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Condition: Use containers that are in good condition and not leaking.[7] If a container begins to leak, transfer the contents to a new, suitable container.
3. Disposal of Empty Containers:
-
Containers that have held this compound should be managed as hazardous waste unless properly decontaminated.
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[10] Given the aquatic toxicity of some forms of Pyridostatin, it is prudent to follow this practice.[5]
-
After triple rinsing with a suitable solvent (e.g., water, followed by a solvent the compound is soluble in), the empty container can be disposed of as regular lab glass or plastic, provided the label is defaced.[10][12] The rinsate must be collected as hazardous liquid waste.
4. Request for Waste Pickup:
-
Once a waste container is full (typically 90% capacity) or when the waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[11]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This usually involves completing a chemical waste pickup form.[8]
The logical workflow for the disposal of this compound is illustrated in the diagram below.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally conscious disposal of this compound, minimizing risks to themselves and the ecosystem. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for additional requirements.
References
- 1. Pyridostatin Hydrochloride - LKT Labs [lktlabs.com]
- 2. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for investigating G-quadruplex DNA/ligand interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. Pyridostatin TFA salt|1472611-44-1|MSDS [dcchemicals.com]
- 6. documents.tocris.com [documents.tocris.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. ethz.ch [ethz.ch]
- 12. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
